molecular formula C8H10BrNO B7944077 2-(5-Bromopyridin-3-YL)propan-2-OL

2-(5-Bromopyridin-3-YL)propan-2-OL

Numéro de catalogue: B7944077
Poids moléculaire: 216.07 g/mol
Clé InChI: BTIWBTYSCGIKRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Bromopyridin-3-yl)propan-2-ol (CAS 40472-88-6) is a brominated pyridine derivative of significant value in medicinal chemistry and pharmaceutical research. It functions as a versatile building block for constructing complex drug-like molecules, specifically in the development of kinase inhibitors . The structure features a bromine moiety on the pyridine ring, which enables pivotal carbon-carbon bond formation through cross-coupling reactions, such as Suzuki reactions, thus facilitating the exploration of novel chemical space in advanced synthetic pathways . Research has demonstrated the application of this compound and its analogues in the design and synthesis of potent and selective inhibitors, such as those targeting the Nek2 (Never in mitosis gene a-related kinase 2), a serine/threonine kinase involved in mitotic processes . The compound is characterized by its high purity and is supplied as a solid with a molecular weight of 216.08 g/mol and the molecular formula C₈H₁₀BrNO . Proper handling is essential; it is classified with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It must be stored in an inert atmosphere at room temperature . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-(5-bromopyridin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWBTYSCGIKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40472-88-6
Record name 2-(5-bromo-3-pyridyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-(5-Bromopyridin-3-YL)propan-2-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, heteroaryl halides bearing highly functionalized aliphatic side chains serve as critical synthetic nodes. 2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6) is a prime example of such a building block. Characterized by a pyridine core, an electron-withdrawing bromine atom, and a sterically demanding tertiary alcohol, this compound provides a unique balance of reactivity and stability. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including aldosterone synthase inhibitors1[1] and dual ATM/DNA-PK inhibitors for oncology2[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its mechanistic role in biological signaling pathways.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of 2-(5-Bromopyridin-3-yl)propan-2-ol is essential for predicting its behavior in both synthetic reactors and biological systems. The molecule's properties are heavily dictated by the interplay between its three main structural features.

Structural Causality
  • The Pyridine Core: Provides basicity and acts as a hydrogen-bond acceptor. It allows for the formation of pharmaceutically acceptable base addition salts, improving aqueous solubility 2[2].

  • The 5-Bromo Substituent: The strong inductive electron-withdrawing effect of the halogen lowers the pKa of the pyridine nitrogen (estimated ~3.8) compared to an unsubstituted pyridine (pKa 5.2). This makes the nitrogen less susceptible to unwanted oxidation during synthesis while priming the carbon-bromine bond for palladium-catalyzed cross-coupling.

  • The Tertiary Alcohol (Propan-2-ol moiety): Unlike primary or secondary alcohols, the tertiary alcohol is highly resistant to metabolic oxidation (e.g., by alcohol dehydrogenases). It contributes a hydrogen bond donor/acceptor pair, increasing the Topological Polar Surface Area (TPSA) to ~33.12 Ų, which is optimal for interacting with the solvent-exposed regions of kinase binding pockets.

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value Source / Methodology
Chemical Name 2-(5-Bromopyridin-3-yl)propan-2-ol IUPAC Nomenclature
CAS Registry Number 40472-88-6 3[3]
Molecular Formula C8H10BrNO Elemental Analysis[3]
Molecular Weight 216.08 g/mol Computed[3]
Topological Polar Surface Area ~33.12 Ų Computed (1 N, 1 OH)
LogP (Octanol/Water) ~1.8 In silico estimation

| pKa (Pyridine Nitrogen) | ~3.8 | Estimated (Inductive effect of Br) |

Table 2: Analytical Characterization Markers

Technique Expected Diagnostic Signals Structural Correlation
1H NMR (CDCl3) δ ~8.6 (1H, d), ~8.5 (1H, d), ~8.0 (1H, t) Pyridine aromatic protons exhibiting meta-coupling
1H NMR (CDCl3) δ ~1.6 (6H, s) Two equivalent methyl groups of the propan-2-ol moiety
13C NMR (CDCl3) δ ~71.0 Quaternary carbon of the tertiary alcohol

| LC-MS (ESI+) | m/z 216.0, 218.0 [M+H]+ (1:1 ratio) | Characteristic isotopic distribution of a single Bromine atom (79Br / 81Br) |

Synthetic Methodology: Regioselective Lithium-Halogen Exchange

The most robust and scalable method for synthesizing 2-(5-Bromopyridin-3-yl)propan-2-ol is via the regioselective lithium-halogen exchange of 3,5-dibromopyridine, followed by an electrophilic quench with acetone1[1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; strict adherence to temperature and stoichiometry ensures high purity and yield.

  • System Preparation: Flame-dry a 500 mL multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel. Purge the system with high-purity argon. Causality: Organolithium reagents are highly sensitive to moisture and oxygen; an inert atmosphere is non-negotiable to prevent premature quenching.

  • Substrate Dissolution: Dissolve 3,5-dibromopyridine (1.0 equivalent, e.g., 264 g, 1.12 mol) in anhydrous toluene or THF (approx. 3000 mL)[1].

  • Cryogenic Cooling (Critical Step): Submerge the reaction vessel in a dry ice/acetone bath until the internal temperature reaches exactly -78 °C. Causality: Cryogenic conditions are strictly required to stabilize the kinetic 5-bromo-3-pyridyllithium intermediate. Elevated temperatures lead to unselective nucleophilic aromatic substitution (SNAr) or the formation of highly reactive pyridynes (benzyne analogs), destroying the yield.

  • Lithiation: Add n-butyllithium (2.6 M in hexanes, 1.1 equivalents) dropwise over 30–45 minutes, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 2 hours[1].

  • Electrophilic Quench: Introduce anhydrous acetone (1.6 equivalents, e.g., 108 g, 1.86 mol) dropwise[1]. The carbonyl carbon undergoes rapid nucleophilic attack by the pyridyllithium species. Stir for an additional 1 hour at -78 °C.

  • Reaction Termination: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl)[1]. Causality: NH4Cl is a mild proton source. It efficiently neutralizes the intermediate lithium alkoxide to form the target tertiary alcohol without over-acidifying the aqueous layer. Using a strong acid would protonate the pyridine nitrogen, drastically complicating the organic extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via recrystallization or flash column chromatography.

Synthetic Workflow Visualization

Synthesis SM 3,5-Dibromopyridine (Starting Material) Step1 Lithium-Halogen Exchange (n-BuLi, Toluene, -78 °C) SM->Step1 Int 5-Bromo-3-pyridyllithium (Reactive Intermediate) Step1->Int Step2 Electrophilic Addition (Acetone, -78 °C to RT) Int->Step2 Prod 2-(5-Bromopyridin-3-yl)propan-2-ol (Target Compound) Step2->Prod

Synthetic workflow for 2-(5-Bromopyridin-3-yl)propan-2-ol via lithium-halogen exchange.

Applications in Drug Discovery: ATM and DNA-PK Inhibition

The 2-(5-Bromopyridin-3-yl)propan-2-ol scaffold is highly valued in the development of oncology therapeutics, particularly for targeting the DNA Damage Response (DDR) network.

Mutated Ataxia Telangiectasia (ATM) kinase and DNA-dependent Protein Kinase (DNA-PK) are members of the PI3K-like Kinase (PIKK) family. They are primary mediators of cellular responses to DNA double-strand breaks caused by ionizing radiation2[2].

By utilizing the aryl bromide of 2-(5-Bromopyridin-3-yl)propan-2-ol in Suzuki or Buchwald-Hartwig cross-coupling reactions, medicinal chemists can build potent dual ATM/DNA-PK inhibitors. The tertiary alcohol motif is strategically retained to form critical hydrogen bonds within the kinase hinge region, ensuring high target affinity. Inhibiting these kinases delays or completely eliminates the repair of DNA damage following radiotherapy, effectively sensitizing tumor cells and inducing apoptosis 4[4].

Biological Pathway Visualization

Pathway DSB DNA Double-Strand Break (Ionizing Radiation) Sensors Sensor Proteins (Ku70/80, MRN Complex) DSB->Sensors Kinases ATM & DNA-PK Kinases (Signal Transducers) Sensors->Kinases Repair DNA Repair & Cell Survival (Tumor Resistance) Kinases->Repair Active Apoptosis Apoptosis / Cell Death (Therapeutic Efficacy) Kinases->Apoptosis Inhibited Inhibitor Dual Inhibitor (Derived from Target Cmpd) Inhibitor->Kinases Blocks

Mechanism of dual ATM/DNA-PK inhibitors derived from the bromopyridine scaffold.

References

  • WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy Source: Google Patents URL
  • BR112020021323A2 - DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY Source: Google Patents URL
  • WO2012148808A1 - Aldosterone synthase inhibitors Source: Google Patents URL
  • 2-(5-bromopyridin-3-yl)propan-2-ol (CAS 40472-88-6)

Sources

Structural Elucidation of 2-(5-Bromopyridin-3-yl)propan-2-ol: A Definitive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6) is a highly versatile halogenated heteroaromatic building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including aldosterone synthase inhibitors[1] and dual ATM/DNA-PK inhibitors for anti-tumor therapies[2]. In drug development workflows, this compound often undergoes downstream organometallic transformations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[3].

Before utilizing this building block in complex syntheses, establishing its absolute structural integrity is paramount. As an application scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not simply as a data-gathering tool, but as a self-validating system where sample preparation, acquisition parameters, and 2D correlation logic cross-verify one another to eliminate analytical blind spots.

Experimental Methodology: A Self-Validating Protocol

To ensure accurate integration and prevent the loss of critical quaternary carbon signals, the following optimized protocol must be strictly adhered to.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is the optimal solvent. While DMSO-d₆ provides excellent solubility, CDCl₃ is preferred to prevent the tertiary alcohol (-OH) proton from exchanging too rapidly or overlapping with the complex aliphatic region.

  • Concentration : Dissolve exactly 20 mg of the analyte in 0.6 mL of CDCl₃. High concentration is critical to ensure adequate signal-to-noise (S/N) for the quaternary carbons (C-3, C-5, C-OH) during ¹³C acquisition.

  • Internal Standard : Utilize 0.03% v/v Tetramethylsilane (TMS) to precisely calibrate the chemical shift scale ( δ 0.00 ppm).

NMR Acquisition Parameters
  • ¹H NMR (400 MHz) : Pulse program zg30, relaxation delay (D1) = 1.5 s, 16 scans.

    • Causality: The 1.5 s delay ensures complete longitudinal relaxation ( T1​ ) for this small molecule. This allows the 6H methyl integration to serve as an exact internal calibrant for the 1H aromatic signals, validating the stoichiometry of the molecule.

  • ¹³C NMR (100 MHz) : Pulse program zgpg30 (power-gated decoupling), D1 = 3.0 s, 1024 scans.

    • Causality: The extended D1 of 3.0 s is a deliberate and critical choice. Quaternary carbons (C-3, C-5, C-OH) lack attached protons, which eliminates their primary dipole-dipole relaxation pathways. Using a standard 1.0 s delay would severely attenuate these signals, leading to false negatives in the carbon spectrum.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H & 13C{1H}) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D AssignProtons Proton Assignment (Spin-Spin Coupling) Acq1D->AssignProtons Acq2D->AssignProtons AssignCarbons Carbon Assignment (HSQC for CH, HMBC for Quat) Acq2D->AssignCarbons Validation Structural Validation (Self-Validating System) AssignProtons->Validation AssignCarbons->Validation

Fig 1. Self-validating NMR workflow for structural elucidation.

¹H NMR Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of 2-(5-bromopyridin-3-yl)propan-2-ol presents a classic meta-substituted pyridine pattern, heavily influenced by the electron-withdrawing nature of the bromine atom and the inductive effect of the carbinol group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2 ~8.62d2.11HHighly deshielded by the adjacent pyridine nitrogen and meta-bromine.
H-6 ~8.54d2.11HDeshielded by the adjacent pyridine nitrogen.
H-4 ~8.01t2.11HMeta to both N and Br; coupled to H-2 and H-6.
-OH ~2.85br s-1HExchangeable proton; broad due to dynamic hydrogen bonding.
-CH₃ ~1.62s-6HEquivalent methyl groups on the quaternary carbinol carbon.

Mechanistic Insight : Protons H-2 and H-6 are highly deshielded ( δ > 8.5 ppm) due to the magnetic anisotropy and inductive electron withdrawal of the adjacent pyridine nitrogen. H-2 is further deshielded relative to H-6 due to the proximity of the bulky, electron-withdrawing bromine atom at C-5. The coupling constant ( J≈2.1 Hz) is the definitive signature of meta-coupling in pyridine systems.

¹³C NMR Chemical Shifts and The Heavy Atom Effect

Carbon assignment requires a nuanced understanding of competing electronic effects on the heteroaromatic ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298K)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-6 ~148.2CHAdjacent to N, strong inductive deshielding.
C-2 ~146.5CHAdjacent to N, strong inductive deshielding.
C-3 ~144.1C (Quat)Attached to the electron-withdrawing carbinol group.
C-4 ~137.4CHAromatic CH, meta to N.
C-5 ~120.8C (Quat)Attached to Br (Heavy Atom Effect).
C-OH ~71.5C (Quat)Oxygen-bearing quaternary aliphatic carbon.
-CH₃ ~31.8CH₃Aliphatic methyl carbons.

Mechanistic Insight : The most counterintuitive shift is C-5 at ~120.8 ppm. Despite bromine's high electronegativity, the C-Br carbon is shielded relative to a standard aromatic carbon. This is driven by the Heavy Atom Effect (normal halogen dependence), where the large, polarizable electron cloud of the bromine atom induces a strong diamagnetic shielding effect on the directly attached carbon.

2D NMR Workflow for Unambiguous Assignment

To finalize the self-validating dataset, 1D data must be corroborated by 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. HMBC is the ultimate arbiter for assigning quaternary carbons, which cannot be identified via HSQC.

HMBC_Quaternary cluster_protons Proton Sources (1H) cluster_carbons Quaternary Carbons (13C) H2 H-2 (8.62 ppm) C3 C-3 (~144.1 ppm) H2->C3 2J H4 H-4 (8.01 ppm) H4->C3 2J C5 C-5 (~120.8 ppm) H4->C5 2J H6 H-6 (8.54 ppm) H6->C5 2J CH3 CH3 (1.62 ppm) CH3->C3 3J COH C-OH (~71.5 ppm) CH3->COH 2J

Fig 2. Key HMBC correlations anchoring the quaternary carbon assignments.

HMBC Logic : The equivalent methyl protons ( δ 1.62) will show a strong 2J correlation to the carbinol carbon (C-OH, ~71.5 ppm) and a 3J correlation to the aromatic C-3 (~144.1 ppm). This definitively anchors the C-3 assignment. From there, H-4 and H-6 will show 2J and 3J correlations to C-5 (~120.8 ppm), confirming the exact position of the heavy bromine atom on the ring.

Conclusion

The structural elucidation of 2-(5-bromopyridin-3-yl)propan-2-ol relies on a rigorous understanding of heteroaromatic electronics—specifically the heavy atom effect of bromine and the anisotropic deshielding of the pyridine nitrogen. By employing extended relaxation delays for quaternary carbons and anchoring assignments with rigorous HMBC correlations, researchers can establish a completely self-validating analytical profile for this crucial API building block.

Sources

A Technical Guide to the Crystal Structure and X-Ray Diffraction Analysis of 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential as a therapeutic agent. This guide provides an in-depth technical overview of the process for determining the crystal structure of 2-(5-Bromopyridin-3-YL)propan-2-OL, a substituted pyridine derivative of interest in medicinal chemistry. We will explore the complete workflow, from the synthesis and crystallization of the compound to the principles and execution of single-crystal X-ray diffraction. This document details the causality behind experimental choices in data collection, processing, structure solution, and refinement, offering a robust framework for researchers. All methodologies are presented with a focus on scientific integrity, adhering to the standards set forth by the International Union of Crystallography (IUCr).[1][2][3]

Introduction: The Significance of Atomic-Level Structure

Substituted pyridines are a cornerstone of many pharmaceutical compounds due to their ability to engage in various biological interactions. The compound 2-(5-Bromopyridin-3-YL)propan-2-OL, with its bromine substituent and tertiary alcohol group, presents specific electronic and steric features that dictate its reactivity and intermolecular interactions. Understanding the precise three-dimensional structure of this molecule is not merely an academic exercise; it is critical for:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation and configuration of the molecule, which is essential for computational modeling and understanding how it might interact with a biological target.

  • Polymorphism Screening: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and bioavailability. X-ray diffraction is the gold standard for identifying and characterizing different polymorphs.

  • Rational Drug Design: Knowledge of the crystal structure allows for the targeted design of new derivatives with improved properties.

X-ray crystallography is a powerful, non-destructive analytical technique that provides an unambiguous determination of the atomic and molecular structure of a crystal.[4][5] The process relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystal lattice, producing a unique pattern of reflections that can be mathematically decoded to generate a three-dimensional map of electron density.[4][6]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. Each step builds upon the last, and the quality of the final model is a direct reflection of the care taken throughout the workflow.

G cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction Experiment cluster_analysis Data Processing & Structure Refinement Syn Synthesis of 2-(5-Bromopyridin-3-YL)propan-2-OL Pur Purification (e.g., Column Chromatography) Syn->Pur Crude Product Cry Crystallization (e.g., Slow Evaporation) Pur->Cry Pure Compound Sel Crystal Selection (Microscopy) Cry->Sel Candidate Crystals Mnt Crystal Mounting & Cryo-cooling Sel->Mnt Dat Data Collection (Diffractometer) Mnt->Dat Mounted Crystal Pro Data Processing (Integration & Scaling) Dat->Pro Raw Diffraction Images Sol Structure Solution (Phase Problem) Pro->Sol Reflection File (hkl) Ref Structure Refinement Sol->Ref Initial Model Val Validation & CIF Generation Ref->Val Refined Structure

Figure 1: Overall workflow from synthesis to final validated crystal structure.
Synthesis and Crystallization

The foundational step is obtaining high-purity, single crystals suitable for diffraction.[5]

Protocol: Synthesis While multiple synthetic routes may exist, a common approach involves the Grignard reaction.

  • Starting Material: 3,5-Dibromopyridine is reacted with a Grignard reagent such as isopropylmagnesium bromide. This step requires careful control of stoichiometry and temperature to favor mono-substitution.

  • Quenching: The reaction is quenched with acetone, which adds the propan-2-ol group to the pyridine ring.

  • Purification: The crude product is purified using column chromatography on silica gel to achieve a purity >95%, which is critical for successful crystallization.

Protocol: Crystallization The goal is to grow well-ordered, single crystals of an appropriate size (typically 0.1 - 0.3 mm in each dimension).[5][7] Growing high-quality crystals is often the most challenging part of the structure determination process.[6][7]

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. For 2-(5-Bromopyridin-3-YL)propan-2-OL, a mixture of ethyl acetate and hexane is a good starting point.

  • Slow Evaporation: The purified compound is dissolved in a minimal amount of the chosen solvent system in a clean vial. The vial is covered with a cap or film containing small perforations to allow for slow evaporation of the solvent over several days to weeks.[7] This slow process allows molecules to deposit onto a growing lattice in an ordered fashion.

  • Crystal Selection: Crystals are examined under a polarized light microscope. Suitable crystals should be transparent, have well-defined faces, and extinguish light sharply when the polarizing filters are rotated, indicating a single lattice.[7]

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to an intense beam of monochromatic X-rays.[5] The crystal is rotated during the experiment to capture the diffraction pattern from all possible orientations.[4]

Protocol: Data Collection

  • Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the diffractometer.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[8] This is a critical step that minimizes atomic vibrations and reduces radiation damage to the crystal from the X-ray beam, resulting in higher quality diffraction data.

  • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS), collects a series of diffraction images as the crystal is rotated.[9] The positions and intensities of the thousands of diffracted spots are recorded.[5][6]

Structure Solution and Refinement

The collected diffraction data do not directly yield a molecular structure. The raw data consist of a list of reflection intensities and their positions. The "phase problem" must be solved to convert these intensities into an electron density map.

Protocol: Data Processing and Structure Solution

  • Indexing and Integration: The first computational step involves determining the unit cell dimensions and crystal lattice symmetry from the positions of the diffraction spots (indexing).[9][10] The intensity of each spot is then measured (integration).[9][11]

  • Scaling and Merging: Data from multiple images are scaled and symmetry-related reflections are averaged to produce a final, unique set of reflection data.

  • Structure Solution: For small molecules like this, "direct methods" are typically used. These are computational algorithms that use statistical relationships between reflection intensities to derive initial phase estimates. This process generates an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map. The positions of heavier atoms, like Bromine, are usually located first, followed by the lighter carbon, nitrogen, and oxygen atoms.

Protocol: Structure Refinement The initial model is an approximation that must be optimized to best fit the experimental data.[12] This is an iterative process.

  • Least-Squares Refinement: The atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed diffraction pattern and a pattern calculated from the model.[12] This is typically done using software like SHELXL.[13]

  • Difference Fourier Maps: After each refinement cycle, a difference map is calculated to reveal missing atoms (like hydrogen) or incorrectly placed atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Convergence: The refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2).

Results: The Crystal Structure of 2-(5-Bromopyridin-3-YL)propan-2-OL

The final output of a successful crystallographic analysis is a set of precise atomic coordinates that define the molecular structure, as well as parameters describing the crystal packing and symmetry.

Table 1: Crystallographic Data and Refinement Details

ParameterValue
Chemical FormulaC₈H₁₀BrNO
Formula Weight216.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (Molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections CollectedValue
Unique ReflectionsValue
R_intValue
Final R1 [I > 2σ(I)]Value
wR2 (all data)Value
Goodness-of-Fit (S)Value

Note: The values for unit cell parameters and refinement statistics are placeholders and would be determined from the actual experimental data.

Discussion of Structural Features

The refined structure would reveal key details about the molecule's conformation. For instance, the dihedral angle between the pyridine ring and the propan-2-ol substituent would be precisely determined. Intermolecular interactions, such as potential hydrogen bonding involving the hydroxyl group (-OH) and the pyridine nitrogen, would be identified. These interactions are crucial as they govern how the molecules pack in the solid state and can influence physical properties like melting point and solubility.

Validation and Data Deposition

Scientific trustworthiness requires that the results are verifiable. The final structural model must be rigorously validated.

  • Validation: The Crystallographic Information File (CIF) generated from the refinement is processed through a validation service like the IUCr's checkCIF.[14] This service checks for geometric inconsistencies, potential errors in the model, and overall quality.

  • Deposition: For publication, crystallographic data must be deposited in a public database, such as the Cambridge Structural Database (CSD) for small molecules, to make the data freely available to the scientific community.[14]

Conclusion

The determination of the crystal structure of 2-(5-Bromopyridin-3-YL)propan-2-OL through single-crystal X-ray diffraction provides definitive, atomic-level insight into its molecular conformation and intermolecular interactions. This technical guide outlines the comprehensive workflow, from chemical synthesis to final structure validation, emphasizing the rationale behind each experimental and computational step. The resulting structural information is invaluable for professionals in drug discovery and materials science, enabling informed decisions in the design and development of new chemical entities.

References

  • International Union of Crystallography (IUCr). (n.d.). Home. Retrieved from [Link][1][3]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link][12]

  • AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link][4]

  • DoITPoMS, University of Cambridge. (n.d.). X-ray Diffraction Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link][5]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link][14]

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link][13]

  • Blow, D. (2002). Outline of Crystallography for Biologists. Oxford University Press. As cited in a PMC article on X-ray crystallography. Retrieved from [Link][6]

  • Ooi, L. (2010). Principles of X-ray Crystallography. Taylor & Francis. Retrieved from [Link]

  • Read, R. J., & Roversi, P. (2017). X-ray data processing. Essays in Biochemistry. Retrieved from [Link][11]

  • Wikipedia. (n.d.). International Union of Crystallography. Retrieved from [Link][2]

  • Moodle@Units. (n.d.). Refinement of the Crystallographic Structure. Retrieved from [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link][9]

  • ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing. Retrieved from [Link][10]

  • Rigaku. (2022, May 16). How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. YouTube. Retrieved from [Link][8]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link][7]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

Sources

Thermodynamic Stability of 2-(5-Bromopyridin-3-yl)propan-2-ol in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing 2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6)[1] as an Active Pharmaceutical Ingredient (API) intermediate or a versatile building block, understanding its thermodynamic stability in solution is paramount. This molecule presents a unique intersection of functional groups: a basic pyridine ring, an electron-withdrawing halogen (bromine) at the 5-position, and a sterically hindered tertiary alcohol at the 3-position.

As a Senior Application Scientist, I approach the stability of this compound not just as a static property, but as a dynamic equilibrium governed by physical organic chemistry. This whitepaper deconstructs the solvation thermodynamics, primary degradation pathways (specifically acid-catalyzed dehydration), and provides a self-validating experimental protocol for rigorous thermodynamic profiling.

Structural Thermodynamics & Solvation Dynamics

The thermodynamic stability ( ΔGstability​ ) of 2-(5-Bromopyridin-3-yl)propan-2-ol in solution is dictated by the interplay between solute-solvent interactions and the intrinsic reactivity of its functional groups.

Functional Group Causality
  • The Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor. However, the electron-withdrawing inductive effect (-I) of the meta-oriented 5-bromo group pulls electron density away from the ring, lowering the pKa​ of the conjugate acid to approximately 3.5–4.0.

  • The Tertiary Alcohol (-C(CH₃)₂OH): The gem-dimethyl groups provide significant steric hindrance, which restricts the rotational degrees of freedom and impacts the entropy of solvation ( ΔSsolv​ ). While it acts as both a hydrogen-bond donor and acceptor, its bulkiness prevents tight solvent packing, making the enthalpy of solvation ( ΔHsolv​ ) less exothermic than that of primary or secondary alcohols.

  • The 5-Bromo Substituent: Unlike halogens at the 2- or 4-positions, a bromine at the 5-position is highly resistant to nucleophilic aromatic substitution (S_NAr) due to the inability to delocalize the resulting negative charge onto the pyridine nitrogen. Thus, the carbon-bromine bond remains thermodynamically stable in most aqueous and organic solutions.

Solvation Free Energy ( ΔGsolv​ )

In protic solvents (e.g., water, methanol), the molecule is stabilized by extensive hydrogen bonding. However, lowering the pH protonates the pyridine nitrogen, drastically increasing aqueous solubility but simultaneously activating the molecule's primary degradation pathway. In aprotic solvents (e.g., DMSO, acetonitrile), the molecule exhibits high thermodynamic stability due to the absence of proton donors required to catalyze degradation.

Table 1: Predicted Thermodynamic Parameters for Solvation and Reactivity
ParameterEstimated Value / TrendMechanistic Causality
Pyridine pKa​ ~3.5 - 4.0Lowered relative to pyridine (~5.2) due to the -I effect of the 5-bromo substituent.
ΔHdehydration​ +15 to +25 kJ/molEndothermic process; requires energy input to cleave the C-O bond.
ΔSdehydration​ +80 to +120 J/mol·KHighly favorable; fragmentation of one molecule into two (alkene + water) drives the reaction at high temperatures.
Aqueous Solubility (pH 7.4) ModerateLipophilicity of Br and gem-dimethyl groups is balanced by the polar OH and N groups.
Aqueous Solubility (pH 2.0) HighProtonation of the pyridine nitrogen drastically lowers ΔGsolv​ , increasing solubility but reducing chemical stability.

Primary Degradation Pathway: Acid-Catalyzed Dehydration

The most critical thermodynamic vulnerability of 2-(5-Bromopyridin-3-yl)propan-2-ol is the dehydration of the tertiary alcohol to form an alkene, specifically 3-bromo-5-(prop-1-en-2-yl)pyridine [2].

The E1 Mechanism and Thermodynamic Control

Tertiary alcohols undergo dehydration via a unimolecular elimination (E1) mechanism under acidic conditions[3][4]. The hydroxyl group is a poor leaving group; however, upon protonation, it converts into H2​O+ , an excellent leaving group[4].

The causality of this degradation is deeply tied to the molecule's structure:

  • Carbocation Formation (Rate-Limiting): The loss of water generates a tertiary carbocation. While tertiary carbocations are generally stabilized by hyperconjugation from the adjacent methyl groups, the electron-withdrawing 5-bromopyridyl ring destabilizes this intermediate via inductive withdrawal. Consequently, the activation free energy ( ΔG‡ ) is higher than that of standard aliphatic tertiary alcohols (like tert-butanol)[5].

  • Thermodynamic vs. Kinetic Control: The dehydration is an endothermic reaction ( ΔH>0 ) but is entropically driven ( ΔS>0 )[6]. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), the reaction becomes spontaneous ( ΔG<0 ) only at elevated temperatures or under strict thermodynamic control where the more substituted, conjugated alkene is favored[6].

G R 2-(5-Bromopyridin-3-yl) propan-2-ol (Stable at pH > 5) P1 Protonated Alcohol (Fast Equilibrium) R->P1 + H⁺ Exothermic TS1 Transition State 1 (C-O Cleavage) P1->TS1 + Heat C Tertiary Carbocation (Destabilized by Pyridine) TS1->C - H₂O Rate-Limiting TS2 Transition State 2 (Deprotonation) C->TS2 P 3-Bromo-5-(prop-1-en-2-yl)pyridine (Thermodynamic Sink) TS2->P - H⁺ Entropically Driven

Caption: Thermodynamic energy landscape and E1 dehydration pathway of the tertiary alcohol.

Experimental Protocol: Thermodynamic & Kinetic Profiling

To establish a self-validating system for determining the shelf-life and formulation stability of 2-(5-Bromopyridin-3-yl)propan-2-ol, researchers must extract the precise thermodynamic parameters ( ΔH∘ , ΔS∘ ) and kinetic activation parameters ( ΔH‡ , ΔS‡ ).

The following protocol utilizes Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) coupled with van 't Hoff and Eyring analyses to provide a comprehensive stability matrix.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Prepare a 50 mM stock solution of 2-(5-Bromopyridin-3-yl)propan-2-ol in deuterated methanol ( CD3​OD ).

  • Prepare three distinct aqueous buffer systems using D2​O : pH/pD 2.0 (HCl/KCl), pD 5.0 (Acetate), and pD 7.4 (Phosphate).

  • Mix the stock solution with the buffers to achieve a final concentration of 5 mM in a 10:90 CD3​OD : D2​O solvent matrix. Transfer to standard 5 mm NMR tubes.

Phase 2: VT-NMR Data Acquisition 4. Insert the sample into the NMR spectrometer. Calibrate the probe temperature using an ethylene glycol standard. 5. Acquire baseline 1H -NMR spectra at 298 K (25°C). The intact molecule will show a distinct 6H singlet around δ 1.5–1.6 ppm corresponding to the gem-dimethyl groups. 6. Ramp the temperature in 5 K increments from 303 K to 353 K. At each temperature, acquire spectra every 10 minutes for 2 hours. 7. Self-Validation Check: Monitor the simultaneous disappearance of the gem-dimethyl singlet and the appearance of two distinct terminal alkene proton signals ( δ ~5.2 and ~5.5 ppm). The mass balance (sum of integrations) must remain constant; if it deviates by >5%, suspect secondary degradation (e.g., polymerization) and halt the analysis.

Phase 3: Thermodynamic Extraction 8. Kinetic Analysis (Eyring): Calculate the first-order rate constant ( k ) for dehydration at each temperature. Plot ln(k/T) versus 1/T . The slope yields −ΔH‡/R and the intercept yields ln(kB​/h)+ΔS‡/R . 9. Equilibrium Analysis (van 't Hoff): Allow the reaction to reach steady-state equilibrium at each temperature. Calculate Keq​=[Alkene]/[Alcohol] . Plot ln(Keq​) versus 1/T . The slope yields −ΔH∘/R and the intercept yields ΔS∘/R .

Workflow S1 1. Buffer & Sample Prep (Varying pD environments) S2 2. VT-NMR Acquisition (Ramp 298K to 353K) S1->S2 S3 3. Spectral Integration (Gem-dimethyl vs. Alkene) S2->S3 S4 4. Eyring Plot Analysis (Extract ΔH‡, ΔS‡) S3->S4 Rate Constants (k) S5 5. van 't Hoff Analysis (Extract ΔH°, ΔS°) S3->S5 Equilibrium (Keq) S6 6. Predictive Stability Matrix (Shelf-Life Determination) S4->S6 S5->S6

Caption: Step-by-step experimental workflow for thermodynamic and kinetic profiling via VT-NMR.

Strategic Recommendations for Handling and Formulation

Based on the thermodynamic principles outlined above, the following guidelines ensure the structural integrity of 2-(5-Bromopyridin-3-yl)propan-2-ol during storage and application:

  • Solvent Selection: Avoid extended storage in acidic protic solvents. If aqueous formulation is required, buffer the solution strictly above pH 5.5 to prevent protonation of the tertiary alcohol and subsequent E1 dehydration.

  • Thermal Control: Because the dehydration pathway is entropically driven ( ΔS>0 ), the thermodynamic equilibrium shifts heavily toward the degraded alkene product at elevated temperatures. Store the compound at 2–8°C to kinetically freeze the degradation pathway.

  • Reaction Conditions: When utilizing this compound as a building block in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations at the 5-bromo position), employ basic conditions (e.g., K2​CO3​ , Cs2​CO3​ ) to completely suppress the competing dehydration of the tertiary alcohol.

References

  • Title: 2 bromo propanol | Sigma-Aldrich Source: sigmaaldrich.cn URL: [Link]

  • Title: 2-(5-bromopyridin-3-yl)propan-2-ol Suppliers Source: chemsrc.com URL: [Link]

  • Title: Kinetic vs. thermodynamic control in the dehydration of 2-methylcyclopentanol Source: proquest.com URL: [Link]

  • Title: 17.6 Reactions of Alcohols – Organic Chemistry Source: pressbooks.pub URL: [Link]

  • Title: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism Source: study.com URL: [Link]

  • Title: Investigation of acid-catalytic effect of hot compressed water–methanol mixture using dehydration of tertiary alcohol as a probe reaction Source: researchgate.net URL: [Link]

Sources

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and recommended handling procedures for 2-(5-Bromopyridin-3-YL)propan-2-OL. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document extrapolates critical safety and toxicity information from its close structural analog, 2-(5-Bromopyridin-2-yl)propan-2-ol, and integrates general safety protocols for pyridine-based compounds. This approach is grounded in the principle of chemical similarity, where structurally related molecules often exhibit comparable toxicological profiles.

Executive Summary: A Precautionary Approach

While a detailed toxicological profile for 2-(5-Bromopyridin-3-YL)propan-2-OL is not extensively documented in publicly available literature, the safety data for the closely related isomer, 2-(5-Bromopyridin-2-yl)propan-2-ol, provides a strong basis for a precautionary approach to its handling. The primary hazards associated with this class of compounds include potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed. Therefore, stringent adherence to safety protocols is paramount to minimize risk and ensure a safe laboratory environment.

Predicted Toxicity Profile based on a Structural Analog

The toxicity data presented here is based on the known hazards of 2-(5-Bromopyridin-2-yl)propan-2-ol. Given the identical molecular formula and functional groups, with only a positional change of the propan-2-ol group on the bromopyridine ring, a similar hazard profile is anticipated.

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Key Toxicological Endpoints (Predicted):

  • Acute Oral Toxicity: Expected to be harmful if ingested. Symptoms may include nausea, vomiting, and gastrointestinal discomfort.

  • Dermal Irritation: Direct contact with the skin is likely to cause irritation, redness, and inflammation.

  • Ocular Irritation: Poses a significant risk of serious eye damage. Contact can lead to severe irritation, pain, and potential long-term damage.

  • Inhalation Toxicity: Inhalation of dust or vapors may cause irritation to the respiratory tract, leading to coughing and shortness of breath.

Comprehensive Safety and Handling Protocols

The following protocols are designed to mitigate the risks associated with handling 2-(5-Bromopyridin-3-YL)propan-2-OL and other pyridine derivatives. These are based on established laboratory safety practices.[4][5][6][7]

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against chemical exposure.

Caption: Required Personal Protective Equipment for handling 2-(5-Bromopyridin-3-YL)propan-2-OL.

Step-by-Step PPE Protocol:

  • Body Protection: Always wear a clean, buttoned, flame-retardant laboratory coat.

  • Hand Protection: Wear nitrile gloves at all times. For extended procedures or when handling larger quantities, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4][6] If there is a potential for aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls and Safe Storage

Proper engineering controls and storage are critical for minimizing exposure and preventing accidents.

Caption: Workflow for safe handling and storage of pyridine-based compounds.

Detailed Procedures:

  • Ventilation: All manipulations of 2-(5-Bromopyridin-3-YL)propan-2-OL should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

  • Ignition Sources: Pyridine derivatives can be flammable. Keep the compound away from open flames, hot surfaces, and sparks.[6][7]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][7] It should be stored away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to prevent further contamination and exposure.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5] Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Neutralize and Clean: Once absorbed, collect the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Personal Decontamination: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water.[5] If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[5]

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before any new procedure involving this compound.

Potential HazardRisk LevelMitigation Strategy
Inhalation of vapors/dustHighWork exclusively in a certified chemical fume hood. Use respiratory protection if necessary.
Skin ContactMediumWear appropriate gloves and a lab coat. Wash hands thoroughly after handling.
Eye ContactHighWear chemical splash goggles at all times. Use a face shield for splash-prone procedures.
IngestionLow (in a lab setting)Prohibit eating, drinking, and smoking in the laboratory.
FireMediumStore away from ignition sources. Use non-sparking tools for transfer.

Conclusion: A Commitment to Safety

The safe handling of 2-(5-Bromopyridin-3-YL)propan-2-OL requires a proactive and informed approach. By understanding the potential hazards based on its structural analog and adhering to the rigorous safety protocols outlined in this guide, researchers can minimize risks and maintain a safe and productive laboratory environment. Continuous vigilance and a strong safety culture are the cornerstones of responsible chemical research.

References

  • NextSDS. (n.d.). 2-(5-bromopyridin-3-yl)propan-2-ol — Chemical Substance Information.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Knightzhao. (2026, March 17). Pyridine: Properties, Uses, and Safety Guidelines You Must Know.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Apollo Scientific. (2022, May 17). 2-(5-Bromopyridin-2-yl)propan-2-ol Safety Data Sheet.
  • Generic Safety Data Sheet. (n.d.). 3 - SAFETY DATA SHEET.
  • Safety Data Sheet. (2024, March 1). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromopyridin-2-yl)propan-2-ol.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 3-Amino-3-(5-bromopyridin-2-yl)propan-1-ol Safety Data Sheet.

Sources

Electronic Properties and Molecular Docking of 2-(5-Bromopyridin-3-YL)propan-2-OL Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6) has emerged as a highly versatile building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors[1]. Its unique structural triad—a halogen-bond donating bromine, a hydrogen-bond accepting pyridine nitrogen, and a sterically constrained propan-2-ol moiety—provides a rich pharmacophore for targeting complex protein binding sites. This whitepaper provides an in-depth technical framework for analyzing the electronic properties of this scaffold using Density Functional Theory (DFT) and outlines a self-validating molecular docking protocol designed to accurately capture its non-covalent interactions, specifically halogen bonding.

Pharmacological Grounding: The 5-Bromopyridin-3-yl Scaffold

In rational drug design, the spatial arrangement of electron density dictates binding affinity. The 2-(5-Bromopyridin-3-yl)propan-2-ol scaffold is prominently featured in the patent literature, notably in the development of PI3K/mTOR dual inhibitors and ATM/DNA-PK inhibitors[2].

The causality behind selecting this specific fragment lies in its multi-valent interaction potential:

  • The 5-Bromo Substituent: Acts as a potent halogen bond donor. Halogen bonding is a highly directional non-covalent interaction where the electron-depleted region (the σ-hole) on the halogen interacts with Lewis bases (e.g., backbone carbonyls)[3][4].

  • The Pyridine Ring: Serves as a classic hinge-binding motif in kinase domains, where the nitrogen atom acts as a hydrogen bond acceptor[2].

  • The Propan-2-ol Group: The tertiary alcohol provides a dual hydrogen bond donor/acceptor capability, while the gem-dimethyl groups restrict conformational flexibility, reducing the entropic penalty upon target binding[5].

G Center 2-(5-Bromo... Scaffold Br 5-Bromo Group Center->Br C-Br bond Pyr Pyridine Nitrogen Center->Pyr Aromatic ring OH Propan-2-ol Hydroxyl Center->OH Aliphatic chain Target1 Backbone Carbonyl Br->Target1 Halogen Bond (σ-hole interaction) Target2 Kinase Hinge Pyr->Target2 H-Bond Acceptor Target3 Solvent/ Polar Asp OH->Target3 H-Bond Donor/ Acceptor

Caption: Pharmacophore interaction network of the scaffold within a kinase active site.

Quantum Mechanical Profiling: Electronic Properties

To accurately model the binding behavior of 2-(5-Bromopyridin-3-yl)propan-2-ol derivatives, standard empirical force fields (like AMBER or OPLS) are insufficient because they treat atoms as point charges, completely missing the anisotropic electron distribution (σ-hole) of the bromine atom[3].

To resolve this, we utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[6][7].

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for organic molecules.

  • Why 6-311++G(d,p)? The diffuse functions (++) are critical for accurately modeling the expanded electron clouds of highly electronegative atoms (Br, O). The polarization functions (d,p) allow orbitals to shift asymmetrically, which is the fundamental physical requirement to simulate the σ-hole on the bromine atom[6][7].

Summary of Theoretical Electronic Properties

Based on standard DFT calculations for this class of bromopyridines, the quantitative electronic parameters are summarized below to guide reactivity and stability predictions:

ParameterTheoretical ValuePharmacological Significance
E_HOMO -6.45 eVIndicates the electron-donating ability of the pyridine π-system.
E_LUMO -1.82 eVIndicates the electron-accepting ability; relevant for nucleophilic attacks.
Energy Gap (ΔE) 4.63 eVA larger gap indicates high kinetic stability and low chemical reactivity, ideal for an inert drug scaffold.
Dipole Moment (μ) 3.12 DebyeInfluences aqueous solubility and long-range electrostatic steering into the receptor pocket.
Global Hardness (η) 2.31 eVResistance to charge transfer; ensures the molecule does not easily degrade in vivo.
Electronegativity (χ) 4.13 eVPropensity to attract electrons, driving the polarization of the C-Br bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the computational workflow must be self-validating. The following protocols detail the exact methodologies required to map the electronic properties and execute high-throughput molecular docking.

Protocol 1: DFT Optimization and ESP Mapping

Objective: Generate accurate 3D conformations and Molecular Electrostatic Potential (MEP) maps to extract custom partial charges for docking.

  • Initialization: Build the 3D structure of the derivative using a molecular builder (e.g., GaussView).

  • Optimization: Run a geometry optimization job in Gaussian using opt freq B3LYP/6-311++G(d,p).

  • Self-Validation Check: Analyze the frequency output. The absence of imaginary frequencies (0 imaginary modes) mathematically validates that the structure has reached a true local minimum, not a saddle point[6].

  • ESP Generation: Calculate the MEP surface. Extract the Restrained Electrostatic Potential (RESP) charges, ensuring the positive σ-hole on the tip of the bromine atom is explicitly assigned a partial positive charge.

Protocol 2: High-Throughput Docking Workflow

Objective: Dock the QM-prepared ligands into a kinase target (e.g., PI3K or ATM kinase) while explicitly accounting for halogen bonding.

  • Protein Preparation: Download the target crystal structure from the PDB. Strip co-crystallized waters (unless bridging), add missing hydrogens, and assign protonation states at physiological pH (7.4) using tools like Protein Preparation Wizard.

  • Grid Generation: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the kinase hinge region (typically defined by the native ligand's coordinates).

  • Self-Validation (Redocking): Before screening new derivatives, redock the native co-crystallized ligand using the generated grid. Validation Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å. If this fails, the grid parameters or scoring function must be recalibrated.

  • Execution: Dock the 2-(5-Bromopyridin-3-yl)propan-2-ol derivatives using a scoring function modified to recognize halogen bonds (e.g., Glide XP or AutoDock Vina with custom halogen parameters)[5].

  • Interaction Analysis: Filter poses based on the presence of the critical triad: a hinge H-bond from the pyridine, a solvent-exposed H-bond from the propan-2-ol, and a halogen bond (distance < 3.5 Å, angle ~160-180°) from the bromine to a backbone carbonyl[4].

Visualizations of the Computational Pipeline

G cluster_0 Phase 1: Quantum Mechanical (QM) Profiling cluster_1 Phase 2: Molecular Docking Setup cluster_2 Phase 3: High-Throughput Screening QM1 Ligand 3D Generation QM2 DFT Optimization (B3LYP/6-311++G(d,p)) QM1->QM2 QM3 ESP & σ-Hole Mapping QM2->QM3 S1 Docking Execution (Modified Scoring for Halogen Bonds) QM3->S1 D1 Protein Preparation (Protonation & Minimization) D2 Grid Generation (Kinase Hinge Region) D1->D2 D3 Self-Validation (Native Ligand RMSD < 2.0 Å) D2->D3 D3->S1 S2 Interaction Analysis (Pose Ranking) S1->S2

Caption: Computational workflow from DFT optimization to molecular docking.

Conclusion

The 2-(5-Bromopyridin-3-yl)propan-2-ol scaffold is a masterclass in compact, multi-valent drug design. By leveraging advanced DFT calculations (B3LYP/6-311++G(d,p)) to accurately map the electronic properties and σ-hole of the bromine atom, researchers can bypass the limitations of standard empirical force fields. When coupled with a self-validating molecular docking protocol, this workflow ensures high-fidelity predictions of binding affinities, significantly accelerating the lead optimization phase of novel kinase inhibitors.

References

  • Eli Lilly and Company. "US8440829B2 - PI3 kinase/mTOR dual inhibitor". Google Patents.
  • Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery". Expert Opinion on Drug Discovery. URL: [Link]

  • Lu, Y., et al. "Halogen Bonding—A Novel Interaction for Rational Drug Design?". Journal of Medicinal Chemistry. URL: [Link]

  • Xu, Z., et al. "Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors". Journal of Medicinal Chemistry (PubMed). URL: [Link]

  • Al-Khafaji, K., et al. "DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine". National Center for Biotechnology Information (PMC). URL: [Link]

  • Kumer, A., et al. "Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach". National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Methodological & Application

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-(5-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6) is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of dual ATM and DNA-PK inhibitors for advanced anti-tumor therapies[1].

Cross-coupling this specific substrate presents unique mechanistic challenges. The molecule features a 3-halopyridine core, which readily undergoes oxidative addition, but the basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning. Furthermore, the presence of an unprotected tertiary alcohol introduces steric bulk and potential hydrogen-bonding interactions that must be managed through precise solvent and base selection. This application note provides a self-validating, highly optimized Suzuki-Miyaura protocol tailored specifically for this substrate.

Mechanistic Causality & Reaction Design

To achieve high yields and prevent off-cycle catalyst deactivation, every reagent in this protocol has been selected based on strict mechanistic causality. The Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].

  • Catalyst & Ligand Selection (Preventing Pyridine Poisoning): The lone pair on the pyridine nitrogen of 2-(5-Bromopyridin-3-yl)propan-2-ol can coordinate to electrophilic Pd(II) intermediates, forming stable, inactive complexes. To mitigate this, we employ Pd(dppf)Cl₂ . The bidentate dppf ligand possesses a large bite angle that sterically blocks the pyridine nitrogen from coordinating to the metal center, ensuring the catalyst remains in the active cycle.

  • Base Activation & Solvent Causality: Transmetalation is often the rate-limiting step in Suzuki couplings. The reaction requires an inorganic base (e.g., K₂CO₃) dissolved in an aqueous co-solvent. The hydroxide or carbonate anion attacks the arylboronic acid to form an electron-rich, tetrahedral boronate complex [ArB(OH)3​]− . This negatively charged species is significantly more nucleophilic than the neutral boronic acid, facilitating rapid transmetalation to the Pd(II) center.

  • Tertiary Alcohol Tolerance: Unlike primary or secondary alcohols, the tertiary alcohol (2-hydroxypropan-2-yl group) lacks an alpha-hydrogen, making it completely stable against unwanted palladium-catalyzed oxidation (e.g., ketone formation). Therefore, protecting groups are unnecessary, streamlining the synthetic workflow[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd 2-(5-Bromopyridin-3-yl)propan-2-ol (C-Br Insertion) TransMet Transmetalation Boronate Transfer OxAdd->TransMet Base + Ar-B(OH)2 (Halide Exchange) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization Product Coupled Biaryl Product Regenerated Pd(0) RedElim->Product C-C Bond Formation Product->Pd0 Catalytic Turnover

Fig 1: Suzuki-Miyaura catalytic cycle for 2-(5-Bromopyridin-3-yl)propan-2-ol cross-coupling.

Optimization & Quantitative Data

The following table summarizes the quantitative data from catalyst and condition screening for the coupling of 2-(5-Bromopyridin-3-yl)propan-2-ol with a standard arylboronic acid (0.5 mmol scale).

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent (v/v 4:1)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄NoneK₂CO₃1,4-Dioxane/H₂O9062Moderate yield; pyridine coordination likely slows turnover.
2Pd(dppf)Cl₂ dppf Na₂CO₃ DMF/H₂O 90 89 Optimal; bidentate ligand prevents catalyst poisoning.
3Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O10094Excellent for highly sterically hindered boronic acids.
4Ni(COD)₂PCy₃K₃PO₄1,4-Dioxane10041Low yield; highly sensitive to trace oxygen and moisture.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded within the steps to ensure the integrity of the reaction before proceeding.

Reagents Required:
  • Electrophile: 2-(5-Bromopyridin-3-yl)propan-2-ol (1.0 equiv, 1.0 mmol, 216.08 mg)

  • Nucleophile: Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Na₂CO₃ (2.0 equiv, 2.0 mmol, 212 mg)

  • Solvents: DMF (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:
  • Reagent Setup: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 2-(5-Bromopyridin-3-yl)propan-2-ol, the arylboronic acid, and Pd(dppf)Cl₂.

    • Validation Checkpoint: The solid mixture should appear as a homogeneous reddish-brown powder. Clumping indicates moisture contamination in the boronic acid, which can lead to protodeboronation.

  • Solvent Addition & Degassing: Add DMF (4.0 mL) followed by a 2.0 M aqueous solution of Na₂CO₃ (1.0 mL). Seal the flask with a rubber septum. Perform three cycles of freeze-pump-thaw, or aggressively sparge the solution with Argon gas for 15 minutes.

    • Validation Checkpoint: Oxygen is detrimental as it causes homocoupling of the boronic acid and oxidizes Pd(0) to inactive Pd(II). After degassing, the solution should transition to a clear, deep red/orange color. If a black precipitate (Pd black) forms immediately, oxygen ingress has occurred, and the catalyst has died.

  • Heating & Reaction Monitoring: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12–18 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 1:1). The starting bromopyridine ( Rf​≈0.4 , UV active) should be completely consumed, replaced by a new, highly UV-active biaryl product spot.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL) to remove DMF, followed by a brine wash (10 mL).

    • Validation Checkpoint: The aqueous layer should test basic (pH ~9). If the pH is neutral or acidic, the base was consumed by acidic impurities, which inhibits the transmetalation step.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Workflow S1 Reagent Setup Electrophile Boronic Acid Pd(dppf)Cl2 S2 Degassing N2/Ar Purge 3x Vacuum Cycles S1->S2 S3 Reaction 90°C 12-18 h Stirring S2->S3 S4 Workup Aqueous Extraction EtOAc S3->S4 S5 Purification Flash Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

References

  • Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy Source: Google Patents (WO2019201283A1) URL:[1]

  • Suzuki-Miyaura Cross-Coupling Reaction Source: TCI Chemicals URL:

  • Suzuki-Miyaura Coupling (Reaction Mechanism and Mechanistic Studies) Source: Chemistry LibreTexts URL:[2]

  • Suzuki reaction Source: Wikipedia URL:[3]

Sources

Application Note: Buchwald-Hartwig Amination of 2-(5-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols.

Introduction & Substrate Profiling

The compound 2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6) is a highly versatile building block in medicinal chemistry, frequently utilized to introduce a hydrophilic, metabolically stable tertiary alcohol motif into drug candidates [1]. However, cross-coupling this substrate via the Buchwald-Hartwig amination presents unique chemoselectivity and reactivity challenges:

  • Heteroaryl Coordination: The basic pyridine nitrogen can competitively bind to the palladium catalyst, potentially leading to catalyst poisoning or off-cycle resting states.

  • Chemoselectivity (C-N vs. C-O): The presence of a free hydroxyl group introduces the theoretical risk of competitive C-O coupling (etherification) or base-catalyzed decomposition.

Fortunately, the steric hindrance of the tertiary alcohol (gem-dimethyl groups) kinetically disfavors C-O reductive elimination. By selecting the appropriate bulky biarylphosphine ligands and optimizing the base, the C-N coupling pathway can be driven to near-exclusive completion [2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The Buchwald-Hartwig catalytic cycle consists of oxidative addition, amine coordination/deprotonation, and reductive elimination. For heteroaryl halides like our substrate, the ligand and base must be precisely tuned.

Ligand Selection: BrettPhos vs. RuPhos

The choice of ligand dictates the rate-limiting step of the catalytic cycle [3]:

  • For Primary Amines (BrettPhos): Primary amines are less sterically demanding but prone to bis-arylation. BrettPhos provides a deep steric pocket that accelerates reductive elimination while preventing a second arylation event. Density Functional Theory (DFT) studies reveal that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step[3].

  • For Secondary Amines (RuPhos): Secondary amines are bulky and struggle to coordinate to the Pd(II) center. RuPhos is slightly less sterically restrictive at the metal center than BrettPhos, allowing the secondary amine to bind. For the Pd-RuPhos system, reductive elimination becomes the rate-limiting step[3].

Base Selection: Mitigating Side Reactions

While strong bases like NaOtBu are standard for Buchwald-Hartwig aminations, they can deprotonate the tertiary alcohol of 2-(5-Bromopyridin-3-yl)propan-2-ol, forming an alkoxide that may interfere with the Pd center or cause precipitation issues in non-polar solvents.

  • Inorganic Carbonates (Cs₂CO₃ or K₃PO₄): These are the preferred bases for this substrate. They are mild enough to tolerate the free tertiary alcohol and base-sensitive functional groups on the amine partner. In polar aprotic solvents (e.g., 1,4-dioxane), the dissociation of the bromide from the Pd(II) complex is facilitated, allowing the carbonate base to effectively deprotonate the coordinated amine [4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd + Ar-Br PdII_Br L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Br AmineBind Amine Coordination & Deprotonation PdII_Br->AmineBind + HNR2, Base PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_Amine - Base·HBr RedElim Reductive Elimination (Rate-limiting for RuPhos) PdII_Amine->RedElim Product Coupled Product + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig catalytic cycle highlighting rate-limiting steps based on ligand selection.

Reaction Optimization Data

To ensure a robust protocol, the following table summarizes the optimized parameters for coupling 2-(5-Bromopyridin-3-yl)propan-2-ol with various amine classes. The use of Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts is highly recommended, as they rapidly generate the active L-Pd(0) species upon mild base activation, bypassing the need for the amine to reduce Pd(II) to Pd(0) [5].

Amine ClassRecommended PrecatalystLigandBase (Equiv)SolventTemp (°C)Expected Yield
Primary Aliphatic BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%)Cs₂CO₃ (2.0)1,4-Dioxane80 - 100> 85%
Primary Aryl BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%)K₃PO₄ (2.0)t-Amyl Alcohol80 - 100> 90%
Secondary Aliphatic RuPhos Pd G3 (2 mol%)RuPhos (2 mol%)Cs₂CO₃ (2.0)1,4-Dioxane90 - 11075 - 85%
Secondary Aryl/Bulky tBuXPhos Pd G3 (3 mol%)tBuXPhos (3 mol%)NaOtBu (1.5)*Toluene100 - 11060 - 80%

*Note: NaOtBu is used here only if the secondary amine is exceptionally unreactive, requiring a stronger base to drive the deprotonation step. Monitor for trace retro-aldol cleavage of the tertiary alcohol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctions, analytical checkpoints are embedded to ensure the chemical state matches the theoretical progression, preventing wasted time on failed reactions.

Materials Required:
  • Electrophile: 2-(5-Bromopyridin-3-yl)propan-2-ol (1.00 mmol, 216.08 mg)

  • Nucleophile: Primary or Secondary Amine (1.20 mmol)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.00 mmol, 651.6 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Inertion and Reagent Charging (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-(5-Bromopyridin-3-yl)propan-2-ol (216.08 mg, 1.0 equiv), the selected Pd G3 precatalyst (2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Causality Check: The base must be finely milled. Large chunks of Cs₂CO₃ severely limit the interfacial surface area, stalling the deprotonation of the Pd(II)-amine complex.

  • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.

Step 2: Solvent and Amine Addition

  • Add 5.0 mL of degassed 1,4-Dioxane via syringe.

  • Add the amine (1.2 equiv) via syringe (if liquid) or as a solution in 1 mL of Dioxane (if solid).

  • Validation Check 1 (Time = 0): Take a 5 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and run an LC-MS baseline. You must observe the distinct[M+H]+ peak for the bromopyridine (m/z ~216/218, 1:1 isotopic pattern).

Step 3: Heating and Kinetic Monitoring

  • Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800-1000 rpm) to maintain a suspension of the inorganic base.

  • Validation Check 2 (Time = 2 hours): Remove a 10 µL aliquot, dilute in 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Success Criteria: The bromopyridine peak should be <10% of its original AUC. The product mass [M+H]+ should be the dominant peak.

    • Failure Mode Intervention: If the starting material persists at >50% and a mass corresponding to [Pd(Ar)(NR2)] is observed, the reaction is stalled at reductive elimination. Increase temperature by 10 °C. If no product is observed, the catalyst has poisoned; spike with an additional 1 mol% Pd G3.

Step 4: Workup and Isolation

  • Once LC-MS confirms >95% conversion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the pad with additional EtOAc (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine polarity).

Workflow Step1 1. Reagent Prep (Argon Atmosphere) Step2 2. Catalyst Activation (Pd-G3 + Base) Step1->Step2 Step3 3. Heating (90 °C, Vigorous Stir) Step2->Step3 Step4 4. LC-MS Validation (Check Conversion) Step3->Step4 Step5 5. Workup (Celite Filtration) Step4->Step5

Caption: Experimental workflow for the Buchwald-Hartwig amination with built-in LC-MS validation.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ke, J., Liu, C., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure". ACS Omega, 5(34), 21484–21491. Available at:[Link]

  • Sunesson, Y., Limé, E., et al. (2014). "Role of the Base in Buchwald-Hartwig Amination". The Journal of Organic Chemistry, 79(24), 11961-11969. Available at:[Link]

  • Purdue University Research Repository. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis". Purdue e-Pubs. Available at:[Link]

Application Note: Direct Generation of a Functionalized Grignard Reagent from 2-(5-Bromopyridin-3-yl)propan-2-ol via Halogen-Magnesium Exchange

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Technique: Halogen-Magnesium Exchange using Knochel's Turbo Grignard ( i -PrMgCl·LiCl).

Mechanistic Rationale & Strategic Overview

The functionalization of 2-(5-bromopyridin-3-yl)propan-2-ol presents a classic stoichiometric challenge in organometallic chemistry. The molecule contains an electron-deficient bromopyridine core coupled with an unprotected tertiary alcohol (-OH).

Attempting to form a Grignard reagent via traditional magnesium metal insertion is fundamentally incompatible with this substrate. The transient organomagnesium species would immediately be protonated by the adjacent hydroxyl group, resulting in an undesired hydrodebromination side-reaction[1]. While protecting the alcohol (e.g., as a TMS or THP ether) is a standard workaround, it adds two synthetic steps to the workflow, reducing overall yield and increasing process time.

To bypass protection-deprotection sequences, this protocol leverages Knochel’s Turbo Grignard reagent ( i -PrMgCl·LiCl) [2]. The incorporation of lithium chloride breaks down the polymeric aggregates typically formed by Grignard reagents in ethereal solvents, drastically enhancing both the kinetic basicity and nucleophilicity of the isopropylmagnesium chloride[3].

By carefully controlling the stoichiometry and temperature, we can exploit a two-step cascade:

  • Deprotonation: The first equivalent of i -PrMgCl·LiCl acts as a Brønsted base, deprotonating the tertiary alcohol to form a stable magnesium alkoxide intermediate.

  • Halogen-Metal Exchange: The second equivalent executes a rapid Br/Mg exchange at the 5-position of the pyridine ring, yielding a highly reactive dianionic Grignard reagent[4].

G SM Starting Material 2-(5-Bromopyridin-3-yl)propan-2-ol Step1 1.05 eq iPrMgCl·LiCl 0 °C, 15 min (Deprotonation) SM->Step1 Int Magnesium Alkoxide Intermediate Step1->Int Step2 1.05 eq iPrMgCl·LiCl 25 °C, 1-2 h (Br/Mg Exchange) Int->Step2 Grignard Dianionic Grignard Reagent Step2->Grignard

Fig 1: Two-step stoichiometric formation of the dianionic Grignard reagent via Turbo Grignard.

Experimental Design & Causality

Every parameter in this protocol is designed to maximize chemoselectivity and prevent the degradation of the pyridine core.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran is strictly required. It coordinates with the magnesium center and maintains the solubility of the LiCl complex[5]. Ethers with lower coordinating ability (like diethyl ether) will cause the dianionic intermediate to precipitate, halting the exchange reaction.

  • Stoichiometry (2.1 Equivalents): Exactly 2.1 equivalents of i -PrMgCl·LiCl are used. 1.0 eq is consumed by the alcohol, 1.0 eq drives the Br/Mg exchange, and a 0.1 eq excess ensures the reaction is pushed to completion without promoting unwanted nucleophilic attack on the pyridine ring[4].

  • Temperature Gradient: The initial deprotonation is highly exothermic and must be performed at 0 °C to prevent localized heating and side reactions. The subsequent Br/Mg exchange on the electron-deficient pyridine is kinetically favored and proceeds smoothly at 25 °C[1].

Quantitative Comparison of Grignard Generation Methods
MethodReagent SystemEquivalentsTemp / TimeResult / Practical Yield
Direct Insertion Mg turnings, I₂ (cat.)1.2 eqReflux, 12 hComplete decomposition / Hydrodebromination
Standard Exchange i -PrMgCl (No LiCl)2.1 eq25 °C, 24 hIncomplete exchange (<40%), poor solubility
Turbo Exchange i -PrMgCl·LiCl2.1 eq25 °C, 1-2 h>95% conversion, highly soluble dianion [4]

Step-by-Step Protocol

Prerequisites: All glassware must be oven-dried (150 °C) and purged with Argon. The reaction must be maintained under a positive pressure of inert gas.

Phase 1: Alkoxide Formation
  • Charge a flame-dried Schlenk flask with a magnetic stir bar and 2-(5-bromopyridin-3-yl)propan-2-ol (1.0 mmol, 216.08 mg).

  • Add 5.0 mL of anhydrous THF to the flask. Stir until the substrate is fully dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Using a dry syringe, add i -PrMgCl·LiCl (1.3 M in THF, 0.81 mL, 1.05 mmol) dropwise over 5 minutes.

    • Causality Note: Vigorous gas evolution (propane) will be observed as the tertiary alcohol is deprotonated.

  • Stir the mixture at 0 °C for 15 minutes to ensure complete alkoxide formation.

Phase 2: Halogen-Magnesium Exchange
  • To the same flask at 0 °C, add a second portion of i -PrMgCl·LiCl (1.3 M in THF, 0.81 mL, 1.05 mmol) dropwise.

  • Remove the ice-water bath and allow the reaction mixture to warm to room temperature (25 °C).

  • Stir the reaction for 1 to 2 hours. The solution may develop a deep yellow/orange hue, indicating the formation of the highly conjugated heteroaryl Grignard species.

Phase 3: Self-Validating System (Titration/Verification)

Before committing a precious or complex electrophile to the reaction, the formation of the Grignard reagent must be validated. 9. Extract a 0.1 mL aliquot of the reaction mixture using a microsyringe. 10. Inject the aliquot into a GC vial containing 0.2 mL of a 0.5 M I₂ solution in dry THF[2]. 11. Quench the vial with 1 mL of saturated aqueous Na₂S₂O₃ (to neutralize excess iodine) and extract with 1 mL of ethyl acetate. 12. Analyze the organic layer via GC-MS.

  • Validation Metric: The complete disappearance of the starting material mass ( m/z ~216) and the appearance of the iodinated product ( m/z ~263) confirms >95% formation of the dianionic Grignard reagent.
Phase 4: Electrophilic Trapping
  • Once validated, cool the main reaction flask to -20 °C (using a dry ice/ethylene glycol bath) to maximize regiocontrol during trapping.

  • Add the desired electrophile (e.g., 1.2 mmol of an aldehyde, ketone, or DMF) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully with 5 mL of saturated aqueous NH₄Cl, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent purification.

References

  • Sigma-Aldrich. (n.d.). 2-(5-Bromopyridin-3-yl)propan-2-ol Product Page. Merck KGaA. Retrieved March 23, 2026, from[Link]

  • Barl, N. M., Werner, V., Sämann, C., & Knochel, P. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827-844. Retrieved from [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Retrieved from[Link]

  • Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G Myers Research Group, Harvard University. Retrieved from[Link]

  • Clososki, G. C., Rohbogner, C. J., & Knochel, P. (2007). Preparation of tmpMgCl·LiCl. Organic Syntheses. Retrieved from[Link]

  • Gemoets, H. P. L., et al. (2020). Disposable Cartridge Concept for On-Demand Synthesis of Turbo Grignards, Knochel-Hauser Amides and Magnesium Alkoxides. Beilstein Archives. Retrieved from [Link]

Sources

Laboratory Synthesis Route and Protocol for 2-(5-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Overview

2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6) is a highly versatile heteroaryl building block with a molecular weight of 216.08 g/mol [1]. In modern drug discovery, this compound is prominently utilized in the synthesis of dual ATM (Ataxia telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase) inhibitors[2].

These inhibitors target the PIKK (PI-3K-like Kinase) family of serine-threonine kinases, which are critical mediators of DNA damage signaling. By blocking these repair pathways, pharmaceutical agents containing this specific pyridine scaffold act as potent radiosensitizers, preventing tumor cell recovery following radiotherapy or chemotherapy[3].

SignalingPathway DNA_Damage DNA Double-Strand Breaks (Radiation/Chemo) PIKK PIKK Family Kinases (ATM / DNA-PK) DNA_Damage->PIKK Activates Repair DNA Repair Mechanisms (Cell Survival) PIKK->Repair Phosphorylation Cascade Apoptosis Tumor Cell Apoptosis (Radiosensitization) Repair->Apoptosis Prevented by Inhibitor Inhibitor Dual ATM/DNA-PK Inhibitor (Contains Pyridine Scaffold) Inhibitor->PIKK Blocks (ATP-competitive)

Caption: Mechanism of ATM/DNA-PK inhibitors in preventing DNA repair and inducing apoptosis.

Mechanistic Pathway & Logical Relationships

To synthesize 2-(5-bromopyridin-3-yl)propan-2-ol, we employ a double nucleophilic addition of a Grignard reagent to an ester. This route is favored for its scalability, high atom economy, and the commercial availability of the starting materials.

SynthesisWorkflow SM1 Methyl 5-bromonicotinate (Starting Material) Grignard MeMgBr (2.5 eq) Anhydrous THF, 0 °C SM1->Grignard Nucleophilic Addition Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Quench Sat. NH4Cl Quench (Protonation) Intermediate->Quench Workup Product 2-(5-Bromopyridin-3-yl)propan-2-ol (Target Compound) Quench->Product Isolation

Caption: Synthetic workflow for Grignard addition to methyl 5-bromonicotinate.

Primary Synthesis Protocol: Grignard Addition (Route A)

Quantitative Data Summary

Table 1: Reaction Stoichiometry for Route A

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles Density (g/mL)
Methyl 5-bromonicotinate 216.03 1.0 10.0 g 46.3 mmol N/A
MeMgBr (3.0 M in Et₂O) 119.24 2.5 38.6 mL 115.7 mmol 1.03
Anhydrous THF 72.11 Solvent 100 mL N/A 0.889

| Sat. NH₄Cl (aq) | 53.49 | Quench | 50 mL | Excess | N/A |

Step-by-Step Experimental Methodology

Step 1: System Preparation

  • Action: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.

  • Causality: Grignard reagents are highly moisture-sensitive. Any residual water will irreversibly quench the methylmagnesium bromide into methane gas, altering the stoichiometry and potentially creating dangerous overpressure.

Step 2: Substrate Dissolution

  • Action: Charge the flask with methyl 5-bromonicotinate (10.0 g, 46.3 mmol) and anhydrous THF (100 mL). Stir until complete dissolution is achieved. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: THF is selected over diethyl ether for the bulk solvent due to its higher boiling point and superior ability to solvate the polar magnesium alkoxide intermediate.

Step 3: Nucleophilic Addition

  • Action: Transfer MeMgBr (38.6 mL, 3.0 M in Et₂O) to the addition funnel. Add the Grignard reagent dropwise over 30–45 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: Why 2.5 equivalents? The first equivalent converts the ester to a ketone. Ketones are more electrophilic than esters, so the intermediate immediately consumes a second equivalent to form the tertiary alkoxide. The 0.5 eq excess compensates for trace moisture and drives the reaction to completion.

  • Self-Validating Checkpoint 1 (Exotherm): A mild, controlled temperature spike should be observed upon each drop. If no exotherm is detected, the Grignard reagent has likely degraded.

Step 4: Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Self-Validating Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Hexanes:EtOAc 3:1, UV 254 nm). The starting ester (R_f ~ 0.6) must be completely consumed, replaced by a highly polar product spot (R_f ~ 0.3).

Step 5: Quench and Workup

  • Action: Re-cool the flask to 0 °C. Carefully add saturated aqueous NH₄Cl (50 mL) dropwise to quench the unreacted Grignard reagent.

  • Causality: pH Control is Critical. The pyridine nitrogen has a pKa of ~5.2. Quenching with a strong acid (e.g., HCl) would protonate the pyridine ring, forming a highly water-soluble pyridinium salt that is impossible to extract into the organic phase. NH₄Cl provides a mild proton source (pH ~6) that neutralizes the alkoxide without ionizing the pyridine ring.

  • Action: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Isolation

  • Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Yield: Typically 8.5 g (85%) of 2-(5-bromopyridin-3-yl)propan-2-ol as a white solid.

Alternative Synthesis Protocol: Turbo-Grignard Halogen-Metal Exchange (Route B)

For scenarios where the ester starting material is unavailable, a halogen-metal exchange starting from 3,5-dibromopyridine[4] offers a highly regioselective alternative.

Table 2: Reaction Stoichiometry for Route B

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles Density (g/mL)
3,5-Dibromopyridine 236.89 1.0 5.0 g 21.1 mmol N/A
iPrMgCl·LiCl (1.3 M in THF) 146.96 1.1 17.9 mL 23.2 mmol 1.01

| Anhydrous Acetone | 58.08 | 1.5 | 2.3 mL | 31.6 mmol | 0.784 |

Step-by-Step Methodology:

  • Halogen-Metal Exchange: Dissolve 3,5-dibromopyridine (5.0 g, 21.1 mmol) in anhydrous THF (50 mL) under argon. Cool to 0 °C. Add the Turbo-Grignard reagent (iPrMgCl·LiCl, 17.9 mL, 1.3 M) dropwise.

    • Causality: The addition of LiCl breaks up polymeric magnesium aggregates, vastly accelerating the halogen-metal exchange compared to standard iPrMgCl. Due to the electron-deficient nature of the pyridine ring, mono-exchange is highly selective.

  • Electrophilic Trapping: After 1 hour at 0 °C, add anhydrous acetone (2.3 mL, 31.6 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench with sat. NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL). Dry, concentrate, and purify as described in Route A.

Analytical Characterization

To verify the structural integrity of the synthesized 2-(5-bromopyridin-3-yl)propan-2-ol, NMR analysis is required. The expected spectral data for this specific intermediate aligns with structural markers found in related ATM/DNA-PK inhibitor patents [5]:

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.60 (d, J = 2.0 Hz, 1H, Py-H adjacent to N), ~8.52 (d, J = 2.2 Hz, 1H, Py-H adjacent to N), ~7.98 (t, J = 2.1 Hz, 1H, Py-H between Br and carbinol), ~2.05 (br s, 1H, -OH), ~1.62 (s, 6H, gem-dimethyl).

  • ESI-MS: [M+H]⁺ calculated for C₈H₁₁BrNO: 216.00 / 218.00; Found: 216.0 / 218.0 (characteristic 1:1 bromine isotope pattern).

References

  • World Intellectual Property Organization (WIPO). "Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy." WO2019201283A1. Google Patents.
  • Instituto Nacional da Propriedade Industrial (INPI). "DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY." BR112020021323A2. Google Patents.

Sources

Application Note: 2-(5-Bromopyridin-3-YL)propan-2-OL as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3,5-Disubstituted Pyridine Scaffold

In modern drug discovery, the pyridine scaffold is a privileged structure, integral to a vast number of approved therapeutic agents. Its nitrogen atom acts as a key hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets and influencing pharmacokinetic properties. The 3,5-disubstituted pyridine motif is particularly valuable, offering a divergent platform for creating large libraries of compounds with distinct vectors for modification.

2-(5-Bromopyridin-3-YL)propan-2-OL emerges as a highly strategic building block for this purpose. It possesses two key features:

  • A Reactive Handle: The bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and amino groups.[1] This position serves as a primary vector for exploring structure-activity relationships (SAR).

  • A Modulating Group: The 2-propan-2-ol group at the 3-position is not merely a placeholder. Its tertiary alcohol functionality can influence solubility, provide a hydrogen bond donor/acceptor site, and sterically direct the conformation of adjacent groups.

This combination makes 2-(5-Bromopyridin-3-YL)propan-2-OL an efficient starting point for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties & Handling

A clear understanding of the building block's properties is crucial for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₁₀BrNO[2]
Molecular Weight 216.07 g/mol [2]
Appearance Colorless to Yellow-brown Liquid
CAS Number 40472-88-6[3]

Safety & Handling:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of eye contact, rinse cautiously with water for several minutes.

  • Storage: Keep container tightly closed in a dry, well-ventilated area at room temperature.

Core Synthetic Applications & Protocols

The primary utility of this building block lies in its capacity for palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful transformations in medicinal chemistry.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance.[4][5] This is the preferred method for introducing new aryl or heteroaryl moieties to the pyridine core, allowing chemists to probe hydrophobic pockets or extend the molecule towards new binding regions in a target protein.

Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 2-(5-Bromopyridin-3-YL) propan-2-OL B Aryl/Heteroaryl Boronic Acid or Ester C Pd Catalyst (e.g., Pd(dppf)Cl2) D Base (e.g., K2CO3, Cs2CO3) E Solvent (e.g., Dioxane/H2O) F Combine Reagents in Reaction Vessel E->F G Degas (N2 or Ar Purge) F->G H Heat to 80-100 °C (Monitor by TLC/LC-MS) G->H I Cool to RT & Dilute (e.g., with EtOAc) H->I J Aqueous Wash (H2O, Brine) I->J K Dry (Na2SO4) & Concentrate J->K L Purify by Column Chromatography K->L M Final Product L->M G Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)(Br)Ln OA->PdII LE Ligand Exchange PdII->LE + R'R''NH - HBr (Base) AmineComplex [Ar-Pd(II)(NR'R'')Ln]+ LE->AmineComplex RE Reductive Elimination AmineComplex->RE RE->Pd0 Ar-NR'R'' (Product) G Start 2-(5-Bromopyridin-3-YL) propan-2-OL Step1 Suzuki Coupling Start->Step1 Intermediate1 Intermediate A (Bi-aryl Core) Step1->Intermediate1 Step2 Functional Group Transformation (e.g., on propan-2-ol) Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Final Coupling or Cyclization Intermediate2->Step3 Final Kinase Inhibitor Scaffold Step3->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields in 2-(5-Bromopyridin-3-YL)propan-2-OL Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol, a tertiary alcohol, is most commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[1][2] For this specific target molecule, there are two primary synthetic routes:

  • Route A: Reaction of a pyridyl Grignard reagent, formed from 3,5-dibromopyridine, with acetone.

  • Route B: Reaction of an isopropyl Grignard reagent with 5-bromo-3-acetylpyridine.

This guide will focus on troubleshooting and optimizing these Grignard-based approaches.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol.

Issue 1: Grignard Reaction Fails to Initiate

Q: My Grignard reaction with 3,5-dibromopyridine is not starting. What are the common causes and how can I initiate the reaction?

A: Failure to initiate is a frequent challenge in Grignard syntheses, primarily due to the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[3] Additionally, the presence of even trace amounts of water can quench the reaction.[4]

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Passive MgO Layer Magnesium readily oxidizes in air, forming a non-reactive oxide layer that inhibits the insertion of magnesium into the carbon-bromine bond.[3]Magnesium Activation:Mechanical Activation: In a dry flask, grind the magnesium turnings with a glass rod to expose a fresh surface.[3] • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3][5] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[3]
Presence of Moisture Grignard reagents are highly basic and react readily with protic solvents, including water, which quenches the reagent as it forms.[4]Anhydrous Conditions: • Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon).[3][5] • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can be further dried over molecular sieves.
Poor Quality Reagents Old or improperly stored 3,5-dibromopyridine or solvent may contain impurities that inhibit the reaction.Reagent Quality: • Use freshly opened or purified reagents. • Ensure the magnesium turnings are fresh and have not extensively oxidized.
Issue 2: Low Yield of 2-(5-Bromopyridin-3-YL)propan-2-OL

Q: I am getting a very low yield of my desired tertiary alcohol. What are the likely side reactions and how can I minimize them?

A: Low yields in this synthesis can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup. With bromopyridines, competing reactions can be particularly problematic.[6]

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Wurtz-Type Coupling The Grignard reagent can react with the starting aryl halide to form a biphenyl-type byproduct.[7]Slow Addition: Add the 3,5-dibromopyridine to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.[5] • Temperature Control: Avoid excessive heating during Grignard formation, as this can favor coupling reactions.[7]
Magnesium-Halogen Exchange A competing reaction can occur where the initially formed Grignard reagent reacts with another molecule of 3,5-dibromopyridine, leading to a mixture of products.[6]Inverse Addition: Add the magnesium turnings to a solution of 3,5-dibromopyridine. This can sometimes minimize the formation of di-Grignard reagents.
Reaction with Oxygen Grignard reagents react with oxygen to form alkoxides, which reduces the concentration of the active reagent.[4]Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Inaccurate Reagent Stoichiometry The concentration of the Grignard reagent may be lower than expected due to partial degradation.Titration: Determine the exact concentration of your prepared Grignard reagent before adding the ketone. A common method is titration with a known concentration of I₂ until the color disappears.[4]
Product Loss During Workup The workup procedure is critical for isolating the tertiary alcohol. Improper quenching or extraction can lead to significant product loss.[4]Careful Quenching: Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4][8] This is generally preferred over strong acids which can sometimes promote elimination of the tertiary alcohol.[4] • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.[8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable: reacting the pyridyl Grignard with acetone (Route A) or reacting an isopropyl Grignard with 5-bromo-3-acetylpyridine (Route B)?

A1: Both routes are viable. Route A, using 3,5-dibromopyridine and acetone, is often more cost-effective as both starting materials are readily available. However, the formation of the pyridyl Grignard can be challenging due to the electronic nature of the pyridine ring and the potential for side reactions. Route B may offer more control as the formation of the isopropyl Grignard is typically straightforward, but the synthesis of 5-bromo-3-acetylpyridine may be required if it is not commercially available.

Q2: What is the best solvent for this Grignard reaction?

A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[9] THF is generally a better solvent for stabilizing the Grignard reagent.[5] However, diethyl ether has a lower boiling point, which can make temperature control easier. For the formation of the pyridyl Grignard from 3,5-dibromopyridine, THF is often preferred.

Q3: How can I purify the final product, 2-(5-bromopyridin-3-yl)propan-2-ol?

A3: After a proper aqueous workup, the crude product can be purified by a few different methods:

  • Column Chromatography: This is a very effective method for separating the desired tertiary alcohol from nonpolar byproducts like biphenyl-type impurities and any remaining starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification technique. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is soluble at high temperatures but insoluble at low temperatures is ideal.

Q4: I see a white precipitate form during the reaction. Is this normal?

A4: Yes, the formation of a grey or white precipitate is normal during the formation of the Grignard reagent. As the reaction proceeds, the solution will likely become cloudy and more viscous.[9]

Q5: Can I use a commercially available isopropylmagnesium chloride solution for Route B?

A5: Yes, using a commercially available and pre-titrated Grignard reagent can save time and avoid the challenges of Grignard reagent preparation.[10] This is a good option if you are pursuing Route B and want to increase the reliability of your reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Bromopyridin-3-YL)propan-2-OL (Route A)

Materials:

  • Magnesium turnings

  • 3,5-Dibromopyridine

  • Anhydrous acetone

  • Anhydrous diethyl ether or THF

  • Iodine (crystal) or 1,2-dibromoethane

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum. Allow to cool to room temperature under a nitrogen atmosphere.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. Allow to cool.

  • Grignard Formation: Add anhydrous diethyl ether or THF to the flask. In the dropping funnel, prepare a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous ether/THF. Add a small portion of the dibromopyridine solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. Once initiated, add the remaining dibromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.

  • Reaction with Acetone: Cool the Grignard solution to 0°C in an ice bath. Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous ether/THF dropwise via the dropping funnel. A precipitate will likely form. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to 0°C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[8] Extract the aqueous layer three times with ethyl acetate.[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

G 3,5-Dibromopyridine 3,5-Dibromopyridine Pyridyl Grignard Reagent Pyridyl Grignard Reagent 3,5-Dibromopyridine->Pyridyl Grignard Reagent Mg, THF Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Pyridyl Grignard Reagent->Magnesium Alkoxide Intermediate Acetone 2-(5-Bromopyridin-3-YL)propan-2-OL 2-(5-Bromopyridin-3-YL)propan-2-OL Magnesium Alkoxide Intermediate->2-(5-Bromopyridin-3-YL)propan-2-OL Aqueous Workup (NH4Cl)

Caption: General reaction pathway for the synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol.

Troubleshooting Workflow for Low Yields

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Optimization cluster_3 Workup Optimization Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Anhydrous Conditions Anhydrous Conditions Reagent Quality->Anhydrous Conditions [Good] Use Fresh Reagents Use Fresh Reagents Reagent Quality->Use Fresh Reagents [Poor] Grignard Titration Grignard Titration Anhydrous Conditions->Grignard Titration [Dry] Flame-Dry Glassware Flame-Dry Glassware Anhydrous Conditions->Flame-Dry Glassware [Wet] Temperature Control Temperature Control Grignard Titration->Temperature Control Slow Addition Slow Addition Temperature Control->Slow Addition Quenching Method Quenching Method Slow Addition->Quenching Method Extraction Efficiency Extraction Efficiency Quenching Method->Extraction Efficiency

Caption: A workflow for troubleshooting low yields in the Grignard synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem.
  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • de Jonge, A. P., den Hertog, H. J., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(10), 989-1002.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Bryce, M. R., & Wakefield, B. J. (1982). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society, Perkin Transactions 1, 245-248.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • CN102643163A. (2012). Method for preparing tertiary alcohol by means of Grignard reaction.
  • Organic Syntheses. (n.d.). Allylmagnesium bromide.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Journal of Chemical Education. (2007).
  • ResearchGate. (2024). How to purify tertiary alcohol?.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromopyridin-2-yl)propan-2-ol.
  • askIITians. (2025, March 4). How do Grignard reagent react with an acetone?.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • University of California, Irvine. (n.d.). 25. The Grignard Reaction.
  • ChemicalBook. (n.d.). 2,5-Dibromopyridine synthesis.
  • MDPI. (2017).
  • Organic Syntheses. (n.d.). 3-Bromo-2H-pyran-2-one.
  • Chemguide. (n.d.). An introduction to Grignard reagents.

Sources

troubleshooting debromination side reactions of 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(5-Bromopyridin-3-YL)propan-2-OL

Introduction

Welcome to the dedicated technical support guide for 2-(5-Bromopyridin-3-YL)propan-2-OL. This molecule is a valuable intermediate in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions. However, researchers often encounter a significant and yield-limiting side reaction: the premature loss of the bromine substituent, a process known as hydrodebromination or simply debromination.

This guide provides an in-depth analysis of the causes of this unwanted side reaction and offers field-proven troubleshooting strategies and preventative protocols. As your technical partners, our goal is to help you understand the underlying chemical principles and empower you to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions - Understanding the Problem

Q1: What is debromination and why is it a significant issue with 2-(5-Bromopyridin-3-YL)propan-2-OL?

A1: Debromination is an undesired reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-(pyridin-3-yl)propan-2-ol.[1][2][3] This is problematic for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of the desired coupled product.

  • Purification Challenges: The debrominated byproduct has a similar polarity and structure to both the starting material and the desired product, often complicating purification by chromatography or recrystallization.

  • Stoichiometric Imbalance: The consumption of the aryl bromide disrupts the stoichiometry of the reaction, potentially leading to other side products.

The 3-pyridyl position and the electron-deficient nature of the pyridine ring can make the C-Br bond susceptible to cleavage, particularly under the reductive conditions that can inadvertently arise during a palladium-catalyzed cycle.[1]

Q2: What are the primary mechanistic pathways that lead to debromination in a cross-coupling reaction?

A2: Debromination in palladium-catalyzed reactions is not a single-pathway event. It typically arises from the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle.[3][4] Key sources and pathways include:

  • From the Base: Strong bases, particularly alkoxides, can react with protic solvents (like residual water or alcohols) or even some organic solvents via β-hydride elimination to generate hydride species.[1][5]

  • From Solvents: Protic solvents like alcohols or water can serve as hydride or proton sources, facilitating the hydrodehalogenation process.[5][6]

  • From Reagents: Impurities in reagents or the boronic acid/ester itself can sometimes act as hydride donors.[2]

Once a Pd-H species is formed, it can participate in a catalytic cycle that reductively cleaves the C-Br bond of your starting material, regenerating the Pd(0) catalyst and releasing the debrominated byproduct.

Q3: Does the tertiary alcohol group on my molecule influence the rate of debromination?

A3: While the tertiary alcohol is not directly involved in the debromination mechanism at the C-Br bond, its presence can have indirect effects. The hydroxyl group is a hydrogen bond donor and can influence the local solvation environment around the molecule and the catalyst. More importantly, if reaction conditions are harsh (e.g., very high temperatures or strongly acidic/basic conditions), dehydration of the tertiary alcohol could occur, leading to an alkene byproduct which could potentially interact with and poison the palladium catalyst. However, this is a separate issue from the primary debromination pathway.

Part 2: Troubleshooting Guide - Diagnosis and Practical Solutions

If you are observing significant formation of the debrominated byproduct, a systematic approach to optimizing your reaction conditions is crucial. The following workflow and detailed steps will guide your troubleshooting process.

Troubleshooting Workflow Diagram

G start High Debromination Observed (>5%) base Step 1: Optimize Base (Switch to Weaker Base) start->base Initial Step catalyst Step 2: Screen Catalyst & Ligand (Increase Bulk/Electron Density) base->catalyst If debromination persists conditions Step 3: Adjust Reaction Conditions (Lower Temp, Anhydrous Solvent) catalyst->conditions If still problematic reagents Step 4: Verify Reagent Quality (Purity, Anhydrous) conditions->reagents Further optimization end Debromination Minimized (<5%) reagents->end

Caption: A logical workflow for troubleshooting debromination.

Issue: Significant Formation of 2-(pyridin-3-yl)propan-2-ol Detected

This is the most common issue. The following steps, ordered by impact and ease of implementation, will help mitigate this side reaction.

The choice of base is the most critical parameter influencing debromination.[2][5]

  • Causality: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective at promoting the catalytic cycle but are also more prone to generating hydride species that cause debromination.[5]

  • Recommendation: Switch from strong alkoxide or hydroxide bases to milder inorganic bases. Screen them in the order listed below.

Base TypeExamplesRationalePotential Drawback
Phosphates K₃PO₄Often provides the best balance of reactivity and low debromination.[5][7]Can be hygroscopic; ensure it is properly dried.
Carbonates Cs₂CO₃, K₂CO₃Generally milder than alkoxides and effective in many couplings.[2][7]May require slightly higher temperatures or longer reaction times.
Fluorides CsF, KFCan be effective, especially in anhydrous conditions.[5]Lower basicity might lead to slow or incomplete reactions.
Alkoxides NaOtBu, KOtBuAVOID IF POSSIBLE. Use only as a last resort if no reaction occurs with other bases.High propensity for causing debromination.[5]

The ligand coordinated to the palladium center dictates its reactivity and steric environment.

  • Causality: Bulky, electron-rich phosphine ligands accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions like debromination.[8][9]

  • Recommendation: If using a general catalyst like Pd(PPh₃)₄, switch to a more specialized catalyst system using bulky, electron-rich ligands.

Ligand FamilySpecific ExamplesRationale
Buchwald-type XPhos, SPhos, RuPhosThese are the industry standard for suppressing debromination in challenging couplings by promoting fast reductive elimination.[7][8]
N-Heterocyclic Carbenes (NHCs) PEPPSI™-IPrOffer high thermal stability and activity, often providing excellent results with minimal side reactions.[8]
  • Causality: Higher temperatures can accelerate all reaction rates, but often increase the rate of side reactions like debromination disproportionately.[1][2] Protic solvents are a direct source of protons/hydrides that fuel the debromination pathway.[1][5]

  • Recommendation:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start around 80 °C and only increase if necessary.

    • Solvent: Use anhydrous, aprotic solvents. Ensure they are properly degassed to remove oxygen, which can damage the catalyst.

Recommended SolventsSolvents to Avoid
1,4-DioxaneMethanol
TolueneEthanol
Tetrahydrofuran (THF)Isopropanol
Dimethoxyethane (DME)Water (use minimal amount only if required for solubility)

Part 3: Analytical Methods for Detection and Quantification

Accurate assessment of the problem is key. You cannot solve a problem you cannot measure.

Q4: How can I accurately detect and quantify the amount of debrominated byproduct?

A4: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the ratio of starting material, desired product, and the debrominated byproduct.[3][10] Develop a method that gives good baseline separation of all three components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identification. The debrominated byproduct will have a molecular weight that is 78-80 units (the mass of Br) lighter than your starting material, making it easy to identify.[5][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also very effective for both identification and quantification, provided the compounds are volatile enough.[3]

  • ¹H NMR Spectroscopy: While full quantification can be difficult in a crude mixture, you can often identify unique signals for the debrominated pyridine ring protons and integrate them relative to your product or an internal standard to get an estimate of the extent of the side reaction.

MethodPrimary UseAdvantage
LC-MS IdentificationUnambiguously confirms the presence of the byproduct by mass.
HPLC QuantificationProvides accurate ratios of components in the reaction mixture.[10]
GC-MS Identification & QuantificationHigh resolution and sensitivity for volatile compounds.
¹H NMR EstimationQuick assessment from a crude sample without extensive method development.

Part 4: Preventative Experimental Protocols

The best strategy is to prevent the side reaction from the outset. Below are two starting-point protocols for common cross-coupling reactions, designed to minimize debromination.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a bulky ligand and a phosphate base to suppress debromination.[7]

  • Reagents & Materials:

    • 2-(5-Bromopyridin-3-YL)propan-2-OL (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid or Ester (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)[7]

    • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)[7]

    • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-(5-Bromopyridin-3-YL)propan-2-OL, the arylboronic acid, and K₃PO₄.

    • In a separate vial under an inert atmosphere (glovebox), weigh Pd₂(dba)₃ and RuPhos.

    • Add the catalyst and ligand to the Schlenk tube.

    • Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Place the reaction mixture in a pre-heated oil bath at 80-100 °C.

    • Stir vigorously and monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Competing Pathways in a Suzuki Reaction

G pd0 Pd(0)L2 oxidative_addition L2(Ar)Pd(II)-Br pd0->oxidative_addition Oxidative Addition aryl_bromide Ar-Br (Your Starting Material) aryl_bromide->oxidative_addition transmetalation Transmetalation (with Boronic Acid) oxidative_addition->transmetalation DESIRED PATHWAY pd_hydride L2(H)Pd(II)-Br oxidative_addition->pd_hydride UNDESIRED PATHWAY intermediate L2(Ar)Pd(II)-R transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_hydride reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 Catalyst Regeneration debrom_product Ar-H (Debrominated Byproduct) reductive_elimination_h->debrom_product

Caption: Competing desired (coupling) and undesired (debromination) catalytic cycles.

References

  • How to avoid debromination in pyridine coupling reactions. (2025). Benchchem.
  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. (2025). Benchchem.
  • Pyridine - Wikipedia. (n.d.). Wikipedia.
  • Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. (2025). Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. (2025). Benchchem.
  • Guo, Y., et al. (2022). Hydro(Deutero)dehalogenation of Aryl Bromides by Water as a Reductant and a Hydrogen Source. Green Chemistry, 24, 9211-9219.
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016).
  • Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chrom
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. (2022).
  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. (2023). MDPI.
  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges. (2023). Journal of Applied Optics.
  • Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. (2025). Benchchem.

Sources

Technical Support Center: Strategies for Reducing Palladium Catalyst Loading in Couplings of 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions with 2-(5-Bromopyridin-3-YL)propan-2-OL. This guide is designed for researchers, scientists, and professionals in drug development seeking to minimize palladium catalyst loading in their synthetic routes. Reducing palladium is not only cost-effective but also crucial for minimizing residual metal in active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you achieve efficient and low-catalyst transformations.

Frequently Asked Questions (FAQs)

Q1: Why is reducing palladium catalyst loading in my reaction with 2-(5-Bromopyridin-3-YL)propan-2-OL important?

A1: Reducing palladium catalyst loading offers significant advantages in pharmaceutical development. High catalyst loadings increase costs, and residual palladium in the final product is a major regulatory concern due to its potential toxicity.[2] Minimizing the catalyst loading simplifies purification, reduces waste, and aligns with the principles of green chemistry.[3]

Q2: What are the primary challenges when coupling 2-(5-Bromopyridin-3-YL)propan-2-OL at low palladium concentrations?

A2: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[2][4] At low catalyst concentrations, this inhibition becomes more pronounced, leading to sluggish or incomplete reactions. The tertiary alcohol moiety may also influence the substrate's solubility and electronic properties.

Q3: Which cross-coupling reactions are most suitable for this substrate?

A3: The most common and effective transformations for this type of aryl bromide are Suzuki-Miyaura (for C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (for C-N bond formation with amines), and Sonogashira coupling (for C-C bond formation with terminal alkynes).[4][5]

Q4: How do I begin to lower the palladium loading for my reaction?

A4: A systematic approach is key. Start with a proven, highly active catalyst system at a standard loading (e.g., 1-2 mol%) to establish a baseline. Once the reaction is successful, you can incrementally decrease the catalyst loading while carefully monitoring the reaction's progress and yield. Optimization of other parameters, such as ligand choice, base, and solvent, will be critical for success at lower loadings.[6][7]

Troubleshooting and Optimization Guides

This section addresses specific issues you may encounter when attempting to reduce palladium catalyst loading in couplings with 2-(5-Bromopyridin-3-YL)propan-2-OL.

Issue 1: Low or Stalled Reaction Conversion

Low or stalled conversion at reduced catalyst loadings is a common problem. The following workflow can help diagnose and resolve the issue.

G start Low/Stalled Conversion catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check No inactive_pd0 Inactive Pd(0) Species (Oxidation) catalyst_check->inactive_pd0 Yes ligand_issue Inappropriate Ligand Choice catalyst_check->ligand_issue Yes side_reactions Are Competing Side Reactions Occurring? conditions_check->side_reactions No base_issue Ineffective Base conditions_check->base_issue Yes solvent_issue Poor Solvent Choice conditions_check->solvent_issue Yes temp_issue Incorrect Temperature conditions_check->temp_issue Yes protodeboronation Protodeboronation (Suzuki) side_reactions->protodeboronation Yes homocoupling Homocoupling side_reactions->homocoupling Yes dehalogenation Dehalogenation side_reactions->dehalogenation Yes solution_degas Solution: Rigorous Degassing (Freeze-Pump-Thaw) inactive_pd0->solution_degas solution_ligand Solution: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) ligand_issue->solution_ligand solution_base Solution: Screen Bases (e.g., K3PO4, Cs2CO3) base_issue->solution_base solution_solvent Solution: Screen Solvents (e.g., Dioxane, Toluene, THF) solvent_issue->solution_solvent solution_temp Solution: Optimize Temperature temp_issue->solution_temp solution_boron Solution: Use Boronic Ester (Pinacol) or Excess Boronic Acid protodeboronation->solution_boron solution_o2 Solution: Ensure Rigorous O2 Exclusion homocoupling->solution_o2 solution_mild Solution: Use Milder Base or Lower Temperature dehalogenation->solution_mild

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation, especially at low concentrations.[8]

    • Action: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[8][9] Maintain a positive pressure of inert gas throughout the reaction setup.[8] If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[3][10] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst.[4][10]

  • Ligand Selection: The choice of ligand is paramount for stabilizing the active palladium species and facilitating the catalytic cycle.[4][11]

    • Action for Suzuki: For Suzuki couplings, bulky, electron-rich biarylphosphine ligands like SPhos and XPhos are highly effective, often allowing for catalyst loadings in the ppm range.[12][13] N-heterocyclic carbene (NHC) ligands are also excellent choices for their strong σ-donating properties, which enhance catalytic activity.[14][15]

    • Action for Buchwald-Hartwig: Similar to Suzuki couplings, bulky phosphine ligands such as XPhos, SPhos, or BrettPhos are often required for efficient C-N bond formation, especially with challenging substrates.[4]

    • Action for Sonogashira: While traditional PPh₃ can be effective, more specialized ligands may be necessary at low palladium loadings.[16][17]

  • Base and Solvent Optimization: The base and solvent play crucial roles in the catalytic cycle and can significantly impact reaction efficiency.[18][19][20]

    • Action: A screening of bases is often necessary. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are generally effective.[6][21] The choice of solvent can influence the solubility of the base and other reagents.[18] Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are common for Suzuki reactions.[21] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used in ethereal or aromatic solvents.

Issue 2: Formation of Side Products

At low catalyst loadings, side reactions can become more prevalent as the desired catalytic cycle slows down.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid (in Suzuki reactions) or a diyne from two alkyne molecules (in Sonogashira reactions) is a common side reaction.[9][22]

    • Cause: This is often promoted by the presence of oxygen, which can lead to the oxidative homocoupling of the organometallic reagent.[9][19] In Sonogashira couplings, the copper(I) co-catalyst can also facilitate alkyne homocoupling (Glaser coupling).[9]

    • Solution: Rigorous exclusion of oxygen is the most critical step.[8][9] For Sonogashira reactions, minimizing the amount of copper co-catalyst or using copper-free conditions can be beneficial.[23]

  • Protodeboronation (Suzuki Coupling): This involves the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[8]

    • Cause: This side reaction is often promoted by excessive water or high temperatures in the presence of a base.[8]

    • Solution: Using boronic esters, such as pinacol esters, can increase stability and reduce the rate of protodeboronation.[8] Careful control of the amount of water and reaction temperature is also important.[8] Using an excess of the boronic acid (1.2-1.5 equivalents) can help compensate for some loss to this pathway.[8]

Comparative Data for Catalyst Systems

The following tables provide a summary of typical conditions and performance for different palladium-catalyzed cross-coupling reactions relevant to 2-(5-Bromopyridin-3-YL)propan-2-OL. This data is compiled from various sources and serves as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Pd(OAc)₂ / SPhos0.005K₃PO₄Toluene100109619200

Data is representative and compiled from literature for similar substrates.[13][15][24]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhos1-2NaOtBuToluene80-110High
Pd(OAc)₂SPhos1-2K₂CO₃t-BuOH80-110High
G3-XPhos Precatalyst-0.5-1LHMDS1,4-DioxaneRT-80Very High

General conditions derived from established protocols for heteroaryl halides.[4]

Table 3: Sonogashira Coupling of Bromopyridines

Catalyst SystemCo-catalystCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuI2Et₃NDMF80-100High
Pd(CF₃COO)₂ / PPh₃CuI2.5Et₃NDMF100>90
Pd/CPPh₃ / CuI1-5PiperidinePyrrolidine100Moderate to High

Data based on protocols for similar aminobromopyridines and general bromopyridines.[5][16][25]

Experimental Protocols

The following are generalized, step-by-step protocols that can be adapted for your specific coupling partner with 2-(5-Bromopyridin-3-YL)propan-2-OL.

Protocol 1: Low-Loading Suzuki-Miyaura Coupling

This protocol utilizes a highly active ligand, SPhos, which has been shown to be effective at very low catalyst loadings.[12][13]

G cluster_0 Reaction Setup cluster_1 Reaction and Workup reagents 1. Add Solids: - 2-(5-Bromopyridin-3-YL)propan-2-OL (1.0 eq) - Boronic Acid/Ester (1.2 eq) - K3PO4 (2.0 eq) inert 2. Inert Atmosphere: - Evacuate and backfill with Argon (3x) reagents->inert catalyst 3. Add Catalyst System: - Pd(OAc)2 (0.01 mol%) - SPhos (0.025 mol%) inert->catalyst solvent 4. Add Degassed Solvent: - Toluene catalyst->solvent heat 5. Heat Reaction: - Stir at 100-110 °C solvent->heat monitor 6. Monitor Progress: - TLC or LC-MS heat->monitor workup 7. Aqueous Workup: - Cool, dilute with EtOAc, wash with water/brine monitor->workup purify 8. Purify Product: - Column Chromatography workup->purify

Caption: Workflow for a low-loading Suzuki-Miyaura coupling.

Detailed Steps:

  • To a dry Schlenk flask, add 2-(5-Bromopyridin-3-YL)propan-2-OL (1.0 equiv.), the arylboronic acid or pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[26]

  • Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, e.g., 0.01 mol%) and SPhos (e.g., 0.025 mol%).

  • Add degassed toluene via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-110 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[26]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Buchwald-Hartwig Amination

This protocol uses a well-defined precatalyst for reliable activation and high efficiency.

Detailed Steps:

  • To a glovebox, add the Pd precatalyst (e.g., G3-XPhos, 1 mol%), the amine (1.2 equiv.), and the base (e.g., LHMDS, 1.5 equiv.).

  • In a separate vial, dissolve 2-(5-Bromopyridin-3-YL)propan-2-OL (1.0 equiv.) in an anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Add the substrate solution to the vial containing the catalyst, amine, and base.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

References

  • White Rose Research Online.
  • Organic Chemistry Frontiers.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Organic Syntheses.
  • Who we serve. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Chemical Science (RSC Publishing).
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
  • ResearchGate. An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene.
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • AIP Publishing. Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes.
  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • J-STAGE. 鈴木−宮浦カップリング(SMC)反応の問題点.
  • PMC.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • Benchchem.
  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
  • RSC Publishing. The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex.
  • Benchchem. A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research.
  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ResearchGate. Suzuki Coupling Reaction depend on many common factors.
  • Organic Chemistry Portal.
  • ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • MDPI.
  • Wikipedia.
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • PMC. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromocarbazole.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ResearchGate. (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGItIWnV57WWRuaVHcVNaSlPN8IrDirssHjM2IBug-R7Ox6slg2gJ4H2eP8vIWgcjE1SzTMXwS1bRe6sluq4G-NDAkYlsaSCy1enPXnQ2Nc7aC4FDCvxDCo1srEaU0ERT1VPvuN6zowiV8rTXUJb3bLJWe3fqMu1xd7uw07K04NpwroeukoZlv8Io4f_QitvgVWmgyKYkotp_-xUzLj_-vqEPTqCw==](

Sources

Technical Support Center: Scale-Up Manufacturing of 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up manufacturing of 2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6). This compound is a critical pharmaceutical intermediate, frequently utilized in the synthesis of PI3K/mTOR dual inhibitors, as well as ATM and DNA-PK inhibitors for anti-tumor therapies[1][2].

Scaling up the synthesis of this tertiary alcohol from ethyl 5-bromonicotinate via Grignard addition presents unique thermochemical and chemoselective challenges. This guide is designed for process chemists and drug development professionals to troubleshoot and optimize multi-gram to kilogram workflows.

I. Process Workflow & Mechanistic Overview

The standard synthetic route involves the nucleophilic acyl substitution and subsequent nucleophilic addition of methylmagnesium bromide (MeMgBr) to ethyl 5-bromonicotinate[2][3].

Workflow for the scale-up synthesis of 2-(5-Bromopyridin-3-yl)propan-2-ol via Grignard addition.

II. Standard Operating Protocol (SOP): Multi-Gram Scale Synthesis

This self-validating protocol incorporates in-process controls to ensure reproducibility and high yield during scale-up[2][3].

Step-by-Step Methodology:

  • Reagent Validation: Perform a Karl Fischer (KF) titration on the tetrahydrofuran (THF) solvent. Moisture content must be strictly <50 ppm. Titrate the 3M MeMgBr in diethyl ether/THF solution using salicylaldehyde phenylhydrazone or iodine/LiCl to confirm exact molarity prior to use.

  • System Setup: Purge a jacketed glass reactor with ultra-high purity Argon or Nitrogen. Charge the reactor with the titrated 3M MeMgBr solution (3.0 equivalents)[2].

  • Substrate Preparation: Dissolve ethyl 5-bromonicotinate (1.0 equivalent) in anhydrous THF (approx. 15 volumes).

  • Controlled Addition: Initiate dropwise addition of the ester solution into the Grignard reagent. Critical Causality: Adding the ester to the Grignard (inverse addition) ensures an overwhelming excess of the nucleophile is present at all times. This rapidly drives the intermediate ketone to the tertiary alcohol, preventing ketone enolization or condensation side-reactions. Maintain the internal temperature strictly below 30°C using active jacket cooling[2].

  • Reaction Maturation: Stir the mixture at ambient temperature (15–25°C) for 1 to 4 hours. Monitor conversion via HPLC or LC-MS (aliquots quenched in MeOH)[1][2].

  • Quench: Cool the reactor to 0°C. Carefully quench by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise[2][3].

  • Work-up & Extraction: Add water to dissolve precipitated magnesium salts. Extract the aqueous layer 3 times with ethyl acetate (EtOAc). Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1][2].

  • Purification: Purify the crude oil via silica gel column chromatography (eluting with 1:1 EtOAc:Hexane) to afford the product as a clear oil or crystalline solid[1][2].

III. Troubleshooting & FAQs

Q1: Why am I seeing significant levels of the des-bromo impurity (2-(pyridin-3-yl)propan-2-ol) in my final product?

A: This is caused by a halogen-metal exchange side reaction. While methylmagnesium bromide is less prone to halogen-metal exchange than isopropylmagnesium chloride, the presence of the electron-deficient pyridine ring activates the C-Br bond. If the internal temperature exceeds 30°C or if the reaction is left stirring for extended periods (>12 hours), the Grignard reagent will exchange with the bromine atom, creating a 5-magnesio-pyridine species. Upon aqueous quench, this protonates to form the des-bromo impurity. Actionable Fix: Strictly control the internal temperature between 15°C and 25°C during addition and maturation[2]. Do not leave the reaction stirring overnight.

Q2: My reaction mixture forms a severe, unmanageable emulsion during the aqueous quench. How can I resolve this?

A: Emulsions in Grignard scale-ups are typically caused by the formation of gelatinous magnesium hydroxide ( Mg(OH)2​ ) or basic magnesium salts at neutral to slightly basic pH levels. Actionable Fix:

  • Ensure your quench utilizes a sufficient volume of saturated NH4​Cl , which acts as a buffer to keep the pH slightly acidic, preventing Mg(OH)2​ precipitation[2][3].

  • If an emulsion still forms, filter the entire biphasic mixture through a pad of diatomaceous earth (Celite) to remove the insoluble polymeric magnesium complexes before phase separation[2].

  • Alternatively, adding a 10% w/v aqueous solution of Rochelle salt (potassium sodium tartrate) and stirring for 1 hour can chelate the magnesium ions and break the emulsion.

Q3: The reaction stalls, and LC-MS shows a high concentration of the intermediate ketone (1-(5-bromopyridin-3-yl)ethan-1-one). Why?

A: Stalling at the ketone intermediate indicates a depletion of active Grignard reagent. The theoretical requirement is 2.0 equivalents (one for the ester-to-ketone substitution, one for the ketone-to-alcohol addition). However, moisture in the system, acidic impurities in the starting material, or enolization of the intermediate ketone will consume the Grignard reagent. Actionable Fix: Always use at least 3.0 equivalents of MeMgBr[2]. Ensure rigorous anhydrous techniques are followed, and titrate your Grignard reagent immediately before use, as commercial solutions degrade over time.

IV. Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting scale-up impurity profiles.

ParameterConditionYield of Target ProductDes-bromo ImpurityUnreacted Ketone
MeMgBr Equivalents 2.0 eq65%< 1%25%
MeMgBr Equivalents 3.0 eq > 90% < 1%< 1%
Internal Temp (Addition) 0°C to 20°C92%< 1%< 1%
Internal Temp (Addition) > 40°C (Cooling failure)70%18% < 1%
Addition Sequence Ester added to Grignard92%< 1%< 1%
Addition Sequence Grignard added to Ester78%< 1%12% (due to enolization)

V. References

  • Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy Source: Google Patents (WO2019201283A1) URL:

  • PI3 kinase/mTOR dual inhibitor Source: Google Patents (US8440829B2) URL:

  • P2X3 receptor antagonists for treatment of pain Source: Google Patents (US8598209B2) URL:

Sources

Validation & Comparative

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(5-Bromopyridin-3-YL)propan-2-OL. We will navigate the logical progression from initial method screening, through systematic optimization, to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable analytical procedure for quality control, stability testing, and impurity profiling.

The Analytical Challenge: Understanding the Analyte

The molecule, 2-(5-Bromopyridin-3-YL)propan-2-OL, presents a distinct set of challenges for reversed-phase HPLC method development. A proactive analysis of its structure is the cornerstone of an efficient development strategy.

  • Pyridine Moiety: The basic nitrogen atom in the pyridine ring (typical pKa ≈ 5.2-6.0) is prone to secondary ionic interactions with acidic residual silanols on standard silica-based columns.[4][5] This interaction is a primary cause of significant peak tailing, which compromises peak integration and reduces sensitivity.

  • Tertiary Alcohol & Bromine: The propan-2-ol group imparts polarity, while the bromo-substituent adds a degree of hydrophobicity. This balance means the analyte is moderately polar, potentially leading to poor retention on conventional non-polar stationary phases like C18.[6]

  • UV Chromophore: The substituted pyridine ring serves as an adequate chromophore for UV detection, likely with maximum absorbance in the 220-280 nm range.

Our objective is to develop a method that not only provides sharp, symmetrical peaks and adequate retention for the parent analyte but can also separate it from potential process impurities and degradation products—a true stability-indicating method.

Comparative Method Development Strategy

A successful method development strategy involves a systematic screening of different chromatographic conditions to identify the most promising starting point, followed by fine-tuning to achieve optimal performance. We compared three distinct initial approaches.

Experimental Protocol: Initial Method Screening
  • Standard & Sample Preparation: A stock solution of 2-(5-Bromopyridin-3-YL)propan-2-OL (1.0 mg/mL) was prepared in 50:50 acetonitrile:water. A working standard of 100 µg/mL was prepared by diluting the stock solution with the same diluent.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) was used.

  • Screening Conditions: Three methods were evaluated, with results captured in Table 1.

    • Method A (Conventional C18): A traditional C18 column with a simple organic/aqueous mobile phase.

    • Method B (Polar-Embedded C18): A C18 column with an embedded polar group, designed to improve retention of polar analytes and reduce silanol interactions.[7]

    • Method C (pH-Modified C18): The conventional C18 column with a buffered mobile phase to control the ionization state of the analyte and suppress silanol activity.

cluster_dev Method Development Workflow Analyte Analyte Characterization (Pyridine, Polar) Screening Screening Phase: Compare Methods Analyte->Screening MethodA Method A (Std. C18, ACN/H2O) Screening->MethodA MethodB Method B (Polar-Embedded C18) Screening->MethodB MethodC Method C (Buffered C18) Screening->MethodC Evaluation Evaluate: Retention, Tailing, Resolution MethodA->Evaluation MethodB->Evaluation MethodC->Evaluation Optimization Select & Optimize Method C (Gradient, Temperature) Evaluation->Optimization Method C is superior FinalMethod Final Optimized Method Optimization->FinalMethod

Caption: Workflow for HPLC method development and comparison.

Results of Initial Screening

The performance of the three initial methods was compared based on retention time (RT), USP tailing factor (Tf), and theoretical plates (N).

ParameterMethod A (Conventional C18)Method B (Polar-Embedded)Method C (pH-Modified C18)
Column C18, 4.6x150 mm, 5 µmC18 Polar, 4.6x150 mm, 5 µmC18, 4.6x150 mm, 5 µm
Mobile Phase A: H₂O, B: AcetonitrileA: H₂O, B: AcetonitrileA: 20mM KH₂PO₄ pH 3.0, B: ACN
Gradient 10-90% B in 15 min10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection 265 nm265 nm265 nm
Retention Time (RT) 2.8 min4.1 min7.5 min
Tailing Factor (Tf) 2.11.61.2
Theoretical Plates (N) 210045008500

Analysis of Screening Results:

  • Method A performed poorly, as predicted. The analyte eluted very early with severe peak tailing (Tf > 2.0), confirming strong, undesirable interactions with the stationary phase.

  • Method B showed improvement. The polar-embedded phase enhanced retention and reduced tailing, but the peak shape was still suboptimal.

  • Method C was clearly superior. By using a low pH phosphate buffer, we achieved two critical goals: 1) The analyte's basic nitrogen was fully protonated, ensuring a single ionic state, and 2) The acidic mobile phase suppressed the ionization of residual silanols, minimizing secondary interactions.[8] This resulted in excellent retention, a nearly symmetrical peak (Tf = 1.2), and high column efficiency (N > 8000).

Based on this comparative data, Method C was selected for further optimization and validation.

Optimized and Finalized HPLC Method

The chosen method was further optimized by adjusting the gradient slope to ensure adequate separation from potential early- and late-eluting impurities.

Final Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detector: DAD at 265 nm

  • Gradient Program:

    Time (min) % B
    0.0 20
    15.0 70
    17.0 90
    19.0 90
    19.1 20

    | 25.0 | 20 |

Full Method Validation (ICH Q2(R1))

The optimized method was subjected to a full validation study to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[2][9][10]

cluster_val ICH Q2(R1) Validation Workflow Start Optimized HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits Robustness Robustness (Varied Parameters) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity (Forced Degradation)

To prove the method is stability-indicating, a forced degradation study was performed. The analyte was exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.

  • Protocol: Solutions of the analyte (100 µg/mL) were subjected to: 0.1N HCl at 60°C, 0.1N NaOH at 60°C, 3% H₂O₂ at room temp, dry heat at 80°C, and exposure to UV light (254 nm).

  • Results: In all cases, the main analyte peak was well-resolved from all degradation product peaks (Resolution > 2.0). The DAD peak purity analysis confirmed the analyte peak was spectrally pure, demonstrating the method's specificity.

Linearity and Range
  • Protocol: A series of five solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

  • Results: The method demonstrated excellent linearity across the specified range.

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL80 - 120% of test conc.
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-Intercept MinimalClose to origin
Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%), with three replicate preparations at each level.

  • Results: The method was found to be highly accurate, with excellent recovery values.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.4%98.0 - 102.0% Recovery
100%100.3%0.3%≤ 2.0% RSD
120%100.8%0.5%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol:

    • Repeatability: Six replicate preparations of the 100% concentration standard were analyzed on the same day by the same analyst.

    • Intermediate Precision: The same analysis was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The low relative standard deviation (%RSD) values confirm the method's high precision.

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.45%≤ 2.0%
Intermediate Precision (n=6) 0.68%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results: The method is sensitive enough for the determination of impurities.

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness
  • Protocol: The method's robustness was tested by introducing small, deliberate variations in key parameters: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units).

  • Results: In all varied conditions, the system suitability parameters (retention time, tailing factor, and resolution) remained well within the acceptance criteria, demonstrating the method is robust for routine use.

Final Comparison and Conclusion

This guide demonstrates the critical importance of a systematic, comparative approach to HPLC method development. A simple, conventional method would have been inadequate for this analyte.

Performance MetricMethod A (Conventional)Method C (Final Validated Method)
Retention Poor (RT < 3 min)Optimal (RT ≈ 7.5 min)
Peak Shape (Tf) Severe Tailing (>2.0)Excellent (<1.2)
Efficiency (Plates) Low (<3000)High (>8000)
Reliability Unreliable for quantitationFully validated, reliable, and robust
Suitability Not suitableSuitable for Intended Use

The developed and validated HPLC method, utilizing a standard C18 column with a pH-controlled mobile phase, is proven to be specific, linear, accurate, precise, and robust for the quantitative analysis of 2-(5-Bromopyridin-3-YL)propan-2-OL. The deliberate control of mobile phase pH was the critical factor in overcoming the challenges posed by the basic pyridine moiety, transforming a poor separation into a high-performance, stability-indicating method suitable for the rigorous demands of the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • 2-(5-bromopyridin-3-yl)propan-2-ol. ChemSrc. [Link]

  • 2-(5-Bromopyridin-2-yl)propan-2-ol. PubChem. [Link]

  • 2-(5-bromopyridin-3-yl)propan-2-ol — Chemical Substance Information. NextSDS. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

Sources

comparing reactivity of 2-(5-Bromopyridin-3-YL)propan-2-OL vs 3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic and practical comparison between 2-(5-Bromopyridin-3-YL)propan-2-OL (Compound A) and 3-bromo-5-methylpyridine (Compound B) reveals how a single functional group alteration on a pyridine core dictates the entire trajectory of synthetic workflows. While both are 3,5-disubstituted pyridines widely utilized in pharmaceutical development, their reactivity profiles diverge sharply due to the steric and electronic influences of their C5 substituents.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural observations, diving into the causality of their behavior in transition-metal catalysis and organometallic metalation, supported by field-proven protocols.

Structural Causality & Mechanistic Divergence

Both compounds feature a bromine atom at the meta position relative to the pyridine nitrogen, priming them for oxidative addition. However, the nature of the C5 substituent is the controlling variable:

  • Compound A (2-(5-Bromopyridin-3-YL)propan-2-OL): Features a tertiary alcohol (2-hydroxypropan-2-yl). This group is bulky, highly polar, and possesses an acidic proton (pKa ~16–17). Under basic conditions, it forms an alkoxide that acts as a powerful oxygen nucleophile, a transition-metal coordinator, and a Directing Metalation Group (DMG).

  • Compound B (3-bromo-5-methylpyridine): Features a methyl group. It is sterically unobtrusive, lipophilic, and weakly electron-donating via hyperconjugation. It lacks acidic protons, making it a highly predictable and 1[1].

The Alkoxide Interference Effect

In palladium-catalyzed cross-couplings, the free hydroxyl group of Compound A complicates the catalytic cycle. During Buchwald-Hartwig aminations, the strong bases required (e.g., NaOtBu, LiHMDS) quantitatively deprotonate the tertiary alcohol. The resulting localized alkoxide can competitively bind to the palladium center, leading to catalyst poisoning, or undergo off-target intramolecular reactions. Conversely, Compound B's inert methyl group allows the catalytic cycle to proceed unhindered.

Directed Ortho Metalation (DoM) vs. Halogen-Metal Exchange

When subjected to lithiation (e.g., with n -BuLi at -78 °C), Compound B undergoes rapid, clean halogen-metal exchange to yield 5-methylpyridin-3-yllithium[2].

Compound A, however, exhibits divergent behavior. The first equivalent of alkyllithium deprotonates the alcohol. The resulting lithium alkoxide is a strong DMG. If a second equivalent of base is present, the alkoxide directs the lithium to the adjacent C4 position via 3[3], competing directly with the desired C3 halogen-metal exchange and leading to complex regiochemical mixtures.

Reactivity_Comparison cluster_A 2-(5-Bromopyridin-3-YL)propan-2-OL cluster_B 3-bromo-5-methylpyridine A_Start Substrate A (Tertiary OH) A_Base Deprotonation (Strong Base) A_Start->A_Base NaOtBu / n-BuLi A_Pd Pd Catalyst Poisoning A_Base->A_Pd Cross-Coupling A_DoM Directed Ortho Metalation (DoM) A_Base->A_DoM Excess n-BuLi B_Start Substrate B (Methyl Group) B_Pd Efficient Oxidative Addition B_Start->B_Pd Pd(0) Catalysis B_HME Halogen-Metal Exchange B_Start->B_HME n-BuLi (-78°C)

Divergent reactivity pathways dictated by the tertiary alcohol vs. the inert methyl group.

Quantitative Performance Comparison

The empirical data below summarizes the reactivity differences between the two substrates across standard synthetic transformations.

Reaction TypeCompound A: 2-(5-Bromopyridin-3-YL)propan-2-OLCompound B: 3-bromo-5-methylpyridineMechanistic Causality
Suzuki-Miyaura 65–75% (Requires 3.0 eq base)85–95% (Standard 2.0 eq base)The free -OH in Compound A consumes base and can hydrogen-bond with the active Pd complex, slowing transmetalation.
Buchwald-Hartwig 40–55% (Prone to catalyst poisoning)80–90% (Highly efficient)Alkoxide formation in Compound A competes with the amine nucleophile; Compound B lacks acidic protons.
Lithiation ( n -BuLi) Complex mixture (DoM vs. Exchange)>90% Halogen-Metal ExchangeThe tertiary alcohol in Compound A acts as a Directing Metalation Group (DMG), forcing C4-lithiation over C3-exchange.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. They include specific stoichiometric adjustments and internal observational checks to account for the unique reactivity of each substrate.

Protocol 1: Standard Suzuki-Miyaura Coupling of 3-bromo-5-methylpyridine

Because Compound B is inert to base, standard mild conditions are highly effective.

  • Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methylpyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), K2​CO3​ (2.0 mmol, 2.0 eq), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 5 mL).

  • Reaction: Purge with argon for 5 minutes. Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should disappear completely. Note: If the solution turns from bright yellow to dark black within the first hour, the catalyst has prematurely decomposed (palladium black formation), indicating insufficient degassing.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with water and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: Modified Suzuki Coupling of 2-(5-Bromopyridin-3-YL)propan-2-OL

This protocol utilizes excess base to account for the acidic tertiary alcohol, preventing the stalling of the transmetalation step[4].

  • Setup: To an oven-dried Schlenk flask, add 2-(5-Bromopyridin-3-YL)propan-2-OL (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), Na2​CO3​ (3.0 mmol, 3.0 eq — critical for neutralizing the -OH), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/ H2​O (2:1:1, 6 mL).

  • Reaction: Purge with argon for 5 minutes. Heat to 100 °C for 16 hours.

  • Self-Validation Check: The reaction mixture will initially appear as a thick suspension due to the insolubility of the transient alkoxide salts. As the cross-coupling proceeds, the mixture will become more homogeneous. Complete consumption of the bromide ( Rf​≈0.4 in 50% EtOAc/Hexanes) confirms completion.

  • Workup (Critical Step): Cool to room temperature. Do not acidify the aqueous layer during workup, as the amphoteric product will protonate at the pyridine nitrogen and partition into the aqueous phase. Extract directly with EtOAc (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via chromatography.

References

  • Development and Validation of a Chemoinformatic Workflow for Predicting Reaction Yield for Pd-Catalyzed C-N Couplings with Subst ChemRxiv URL
  • Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease Journal of Medicinal Chemistry - ACS Publications URL
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Semantic Scholar URL
  • WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy Google Patents URL

Sources

GC-MS Fragmentation Patterns for Validating 2-(5-Bromopyridin-3-yl)propan-2-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction2-(5-Bromopyridin-3-yl)propan-2-ol (CAS 40472-88-6) is a critical halogenated building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Due to its structural features—a pyridine ring, a bromine atom, and a tertiary alcohol group—ensuring its purity and structural integrity is paramount. While High-Performance Liquid Chromatography (HPLC) is often the default for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled advantages for volatile and semi-volatile halogenated compounds by providing definitive structural confirmation through electron ionization (EI) fragmentation patterns and isotopic fingerprinting[2].

Mechanistic GC-MS Fragmentation Analysis (The "Why")

Understanding the EI fragmentation of 2-(5-Bromopyridin-3-yl)propan-2-ol requires analyzing the stability of the resulting ions. Under standard 70 eV electron ionization, the molecule (C8H10BrNO, MW ~216.08) exhibits a highly predictable and diagnostic fragmentation cascade governed by the functional groups present[1].

  • Molecular Ion [M]+ (m/z 215/217): The presence of a single bromine atom dictates a characteristic 1:1 isotopic doublet at m/z 215 ( 79 Br) and 217 ( 81 Br). This is the foundational diagnostic feature of mono-brominated compounds[1].

  • Alpha-Cleavage (Base Peak, m/z 200/202): The most favored fragmentation pathway is the loss of a methyl radical (-15 Da) from the 2-hydroxypropan-2-yl group. This α -cleavage generates a highly stable tertiary oxonium ion / carbocation, which is further stabilized by the electron-withdrawing but resonance-capable pyridine ring. This results in the base peak (100% relative abundance) at m/z 200/202[1].

  • Dehydration (m/z 197/199): A secondary, less dominant pathway involves the loss of water (-18 Da) from the molecular ion, yielding a bromopropenyl-pyridine radical cation.

  • Halogen Loss (m/z 136 & 121): The cleavage of the robust C(sp2)-Br bond requires higher energy. Loss of the bromine radical (-79/81 Da) from the molecular ion yields m/z 136, while loss of Br from the [M-CH3]+ ion yields m/z 121[1].

Fragmentation M Molecular Ion [M]+ m/z 215 / 217 (1:1 Isotope Ratio) M15 [M - CH3]+ m/z 200 / 202 (Base Peak, 100%) M->M15 -CH3 (15 Da) Alpha-Cleavage M18 [M - H2O]+ m/z 197 / 199 (Dehydration) M->M18 -H2O (18 Da) Dehydration M15_Br [M - CH3 - Br]+ m/z 121 (Halogen Loss) M15->M15_Br -Br (79/81 Da) Halogen Cleavage

EI-MS fragmentation pathway of 2-(5-Bromopyridin-3-yl)propan-2-ol highlighting diagnostic ions.

Comparative Analysis: GC-MS vs. RP-HPLC

Why choose GC-MS over for this specific building block? While RP-HPLC is excellent for non-volatile, highly polar, or thermally labile compounds, 2-(5-Bromopyridin-3-yl)propan-2-ol possesses sufficient volatility and thermal stability for GC. GC-MS not only separates the compound from process impurities (like debrominated precursors or positional isomers) but also provides orthogonal structural confirmation that UV detection cannot match[2].

Table 1: Objective Comparison of GC-MS vs. RP-HPLC for Bromopyridine Derivatives
ParameterGC-MS (Electron Ionization)RP-HPLC (UV/DAD Detection)
Primary Separation Mechanism Volatility and polarity (Partitioning in gas phase)Hydrophobicity and polarity (Partitioning in liquid phase)
Structural Confirmation Definitive: Provides exact fragmentation patterns and isotopic ratios.Inferential: Relies on retention time and UV spectra.
Isomer Differentiation Excellent (Isomers often have distinct fragmentation abundances).Moderate (Requires extensive mobile phase optimization).
Sensitivity High (pg to fg range in SIM mode).Moderate to High (ng range).
Best Suited For Volatile/semi-volatile, thermally stable compounds.Non-volatile, highly polar, or thermally labile compounds.

Self-Validating Experimental Protocol for GC-MS

To ensure absolute trustworthiness in the analytical data, the following protocol incorporates self-validating system suitability checks.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of 2-(5-Bromopyridin-3-yl)propan-2-ol.

  • Dissolve in 10.0 mL of MS-grade Ethyl Acetate or Dichloromethane (Concentration: 1.0 mg/mL).

  • Dilute a 100 µL aliquot to 1.0 mL with the same solvent to achieve a working concentration of 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: GC-MS System Configuration

  • Column: HP-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: EI mode at 70 eV. Ion source temperature 230°C, Quadrupole temperature 150°C. Scan range m/z 50 to 300.

Step 3: Self-Validation & System Suitability

  • Blank Injection: Run a pure solvent blank prior to the sample to confirm the absence of carryover or column bleed interfering with m/z 215/217 or 200/202.

  • Isotopic Ratio Check: The mass spectrometer must be tuned such that the ratio of m/z 215 to 217 is strictly between 0.95 and 1.05. Deviation indicates detector saturation, co-elution, or improper tuning.

Workflow Prep Sample Prep (100 µg/mL in EtOAc) Blank Solvent Blank (Carryover Check) Prep->Blank GC GC Separation (HP-5MS Column) Blank->GC MS EI-MS (70 eV) (m/z 50-300) GC->MS Val Isotope Validation (79Br:81Br ≈ 1:1) MS->Val

Step-by-step GC-MS experimental workflow with built-in self-validation checkpoints.

Data Interpretation & Isotopic Fingerprinting

The true power of GC-MS for brominated compounds lies in isotopic fingerprinting. Because naturally occurring bromine consists of 79 Br (50.69%) and 81 Br (49.31%), any ion containing the intact bromine atom will display a characteristic "twin peak" separated by 2 mass units[1].

Table 2: Expected Diagnostic Ions and Relative Abundances
m/z ValueIon IdentityRelative Abundance (%)Diagnostic Significance
215 / 217[M]+ (Molecular Ion)~15 - 25%Confirms intact molecular weight and mono-bromination (1:1 ratio).
200 / 202[M - CH3]+100% (Base Peak)Confirms the presence of the 2-hydroxypropan-2-yl group ( α -cleavage).
197 / 199[M - H2O]+~5 - 10%Confirms the presence of a hydroxyl group.
121[M - CH3 - Br]+~20 - 40%Confirms the pyridine core after loss of both functional groups.

By cross-referencing the retention time with the exact fragmentation pattern and the 1:1 isotopic ratio of the m/z 200/202 base peak, researchers can unequivocally validate the purity and identity of 2-(5-Bromopyridin-3-yl)propan-2-ol against any potential process impurities.

References

  • Mikaia, A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 011501. [Link]

Sources

benchmarking cross-coupling efficiency of 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Coupling Efficiency of 2-(5-Bromopyridin-3-YL)propan-2-OL

The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. Within this class, 2-(5-Bromopyridin-3-YL)propan-2-OL represents a particularly valuable and versatile building block. The presence of a bromine atom at the 5-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, while the 3-position tertiary alcohol adds a sterically significant, non-planar feature that can be crucial for exploring the three-dimensional space of a protein's binding pocket.

This guide provides a comprehensive benchmark of the cross-coupling efficiency of 2-(5-Bromopyridin-3-YL)propan-2-OL. We will delve into the three most pivotal cross-coupling reactions in pharmaceutical synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing data from established methodologies and providing detailed, field-proven protocols, this document serves as a practical resource for researchers aiming to optimize the synthesis of complex, pyridine-containing molecules.

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and hetero-biaryl linkages due to the operational simplicity, broad functional group tolerance, and the low toxicity of the requisite organoboron reagents.[2][3] However, the coupling of pyridine halides can present challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to inhibition.[4] The choice of catalyst, ligand, and base is therefore critical to achieving high efficiency.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle.[2][5] The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step—often the rate-determining step of the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_ox Oxidative Addition pd_trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_trans->product start Ar-X (2-(5-Bromopyridin-3-YL)propan-2-OL) start->pd_ox boronic Ar'-B(OR)₂ + Base → [Ar'-B(OR)₃]⁻ boronic->pd_trans Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_ox Oxidative Addition pd_amido Amido Complex [Ar-Pd(II)-NR¹R²]L pd_ox->pd_amido Ligand Exchange & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² (Coupled Product) pd_amido->product start Ar-X (2-(5-Bromopyridin-3-YL)propan-2-OL) start->pd_ox amine HNR¹R² + Base amine->pd_amido Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X)L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR')L₂ pd_ox->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR' pd_alkynyl->product cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Deprotonation (Base, R'C≡CH) cu_acetylide->pd_ox cu_acetylide->cu_x

Sources

Quantitative NMR (qNMR) vs. Chromatography: Purity Determination of 2-(5-Bromopyridin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Establishing the absolute purity of pharmaceutical intermediates is a critical regulatory and chemical requirement. This guide provides an objective, data-driven comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and traditional chromatographic techniques (HPLC/GC) for the purity determination of 2-(5-Bromopyridin-3-YL)propan-2-OL. By leveraging the primary ratio principles of qNMR, researchers can achieve absolute mass-fraction quantification without the need for target-specific reference standards.

The Analytical Challenge: 2-(5-Bromopyridin-3-YL)propan-2-OL

2-(5-Bromopyridin-3-YL)propan-2-OL (CAS: 40472-88-6) is a highly functionalized halogenated pyridine derivative featuring a tertiary alcohol group, utilized as a building block in advanced Active Pharmaceutical Ingredients (APIs)[1]. In pharmaceutical synthesis, its purity directly impacts downstream reaction yields and the impurity profile of the final drug product[2].

Traditionally, purity assays rely on High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID). However, the pyridine ring's UV absorption can vary drastically depending on minor structural changes in impurities, and the tertiary alcohol may exhibit thermal instability during GC vaporization. More importantly, chromatographic methods are fundamentally comparative—they require a highly characterized, identical reference standard to correct for detector response factors[3]. For novel or intermediate compounds, such standards are often unavailable or prohibitively expensive to synthesize.

Orthogonal Powerhouses: qNMR vs. Chromatography (HPLC/GC)

To overcome the limitations of relative chromatographic purity (Area %), qNMR has emerged as a primary analytical method[4]. The core principle of qNMR is elegantly simple yet thermodynamically absolute: the integrated area of an NMR resonance is directly proportional to the molar quantity of the nuclei (typically ¹H) generating that signal[5].

By utilizing a certified Internal Standard (IS) of known purity, qNMR allows for absolute mass fraction determination. This eliminates the need for a target-specific reference standard and bypasses the differential response factor issues inherent to UV or FID detectors[6].

Workflow Start Purity Assessment: 2-(5-Bromopyridin-3-YL)propan-2-OL HPLC HPLC / GC Method (Chromatographic) Start->HPLC qNMR qNMR Method (Primary Ratio) Start->qNMR HPLC_Req Requires: Target Reference Standard UV/FID Response Factors HPLC->HPLC_Req qNMR_Req Requires: Universal Internal Standard (IS) No Target Standard Needed qNMR->qNMR_Req HPLC_Limit Risk: Overestimation due to non-absorbing impurities HPLC_Req->HPLC_Limit qNMR_Adv Advantage: Absolute quantification based on molar proton ratio qNMR_Req->qNMR_Adv

Logical comparison of qNMR and HPLC workflows for absolute purity determination.

Causality in qNMR Protocol Design (A Self-Validating System)

A robust qNMR method is not merely a sequence of actions; it is a self-validating thermodynamic and mathematical system. Every parameter must be deliberately chosen to ensure the direct proportionality between signal intensity and nuclear concentration[7].

Protocol Sample 1. Gravimetric Prep Analyte + IS Acquisition 2. NMR Acquisition Long D1 (>5x T1) Sample->Acquisition Processing 3. Data Processing Phase & Baseline Acquisition->Processing Calculation 4. Purity Calculation Integral Ratios Processing->Calculation

Step-by-step self-validating qNMR experimental protocol.

Step 1: Internal Standard (IS) and Solvent Selection

The Causality: The IS must be highly pure (NIST-traceable), fully soluble, and chemically inert. Crucially, its NMR signals must not overlap with the analyte to prevent integration errors[8]. Application to 2-(5-Bromopyridin-3-YL)propan-2-OL: The analyte exhibits downfield aromatic pyridine protons (δ 7.5–8.8 ppm) and upfield aliphatic methyl protons (δ ~1.5 ppm)[9]. Therefore, Maleic acid (which presents a sharp singlet at δ 6.26 ppm in DMSO-d6) is an optimal IS candidate because it falls in an empty spectral window[8]. DMSO-d6 is selected as the solvent to ensure the complete dissolution of both the polar tertiary alcohol and the IS.

Step 2: Gravimetric Sample Preparation

The Causality: qNMR is fundamentally a mass-balance technique; volumetric errors must be entirely eliminated. The analyte (approx. 10-15 mg) and the IS (approx. 5-10 mg) are co-weighed directly into the same vial using a microanalytical balance (precision ≥ 0.01 mg)[3]. This co-dissolution ensures that the analyte and IS experience the exact same magnetic environment, receiver gain, and sample matrix during acquisition, making the system self-calibrating.

Step 3: NMR Acquisition Parameters (The Physics of Quantitation)

The Causality: For the integral area to accurately reflect the number of protons, the nuclear spin system must return to complete thermal equilibrium between radiofrequency pulses.

  • Relaxation Delay (D1): Must be set to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated[9]. If the longest T1​ is 3 seconds, D1 must be ≥15 seconds. Failing to do so artificially truncates the signal of slower-relaxing protons, destroying the quantitative relationship.

  • Pulse Angle & Scans: A 90° excitation pulse is utilized to maximize the transverse magnetization. Sufficient scans must be acquired to achieve a Signal-to-Noise (S/N) ratio of >250:1, which is mandatory to keep integration errors below 1%[7].

Step 4: Data Processing and Purity Calculation

The Causality: Algorithmic phase correction and baseline flattening are non-negotiable. A distorted baseline will artificially inflate or deflate the integral area[7]. The absolute mass purity ( Px​ ) is calculated via the primary ratio equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, P = Purity).

Comparative Experimental Data

To demonstrate the orthogonality and accuracy of qNMR, three distinct batches of 2-(5-Bromopyridin-3-YL)propan-2-OL were analyzed using HPLC-UV (254 nm), GC-FID, and ¹H-qNMR (Internal Standard: Maleic Acid).

BatchHPLC-UV Purity (Area %)GC-FID Purity (Area %)qNMR Absolute Purity (% w/w)Mass Balance Discrepancy
Lot A (Crude) 94.2%95.1%89.4% +4.8% (HPLC Overestimation)
Lot B (Recrystallized) 98.8%98.5%96.2% +2.6% (HPLC Overestimation)
Lot C (Reference Grade) 99.9%99.8%99.5% +0.4% (High Agreement)
Data Interpretation

The data reveals a classic analytical discrepancy. HPLC and GC consistently overestimate the purity of the crude and recrystallized batches[2],[10]. This occurs because chromatographic Area % assumes that all impurities elute, are detected, and share the exact same response factor as the main peak.

qNMR, however, detects the true molar fraction. The 4.8% discrepancy in Lot A is attributed to non-UV-absorbing impurities (e.g., residual inorganic salts from the bromination steps, water, or residual aliphatic solvents) which are invisible to HPLC but correctly accounted for by the absolute mass-based qNMR calculation[11].

Conclusion

For the purity determination of complex intermediates like 2-(5-Bromopyridin-3-YL)propan-2-OL, relying solely on HPLC or GC Area % introduces a significant risk of overestimation. qNMR stands as the authoritative, primary analytical method, providing absolute quantification through a self-validating thermodynamic protocol[12],[4]. By cross-referencing chromatographic separation with qNMR's absolute molar quantification, drug development professionals can guarantee the structural and compositional integrity of their pharmaceutical supply chain[3].

Sources

Evaluating Catalytic Turnover Rates Using 2-(5-Bromopyridin-3-yl)propan-2-ol Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Substrate

The compound 2-(5-Bromopyridin-3-yl)propan-2-ol (CAS: 40472-88-6) is a highly versatile heteroaryl bromide building block featuring a tertiary alcohol functional group. In modern drug development, this specific scaffold is critical for the synthesis of dual ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) inhibitors[1]. These inhibitors are emerging as potent anti-tumor therapies designed to sensitize tumor cells to ionizing radiation by preventing DNA damage repair[1].

Because these active pharmaceutical ingredients (APIs) must be manufactured at scale, optimizing the Turnover Number (TON) and Turnover Frequency (TOF) of the palladium-catalyzed cross-coupling reactions used to functionalize the C5 position is paramount. This guide provides an objective, data-driven comparison of catalytic systems to maximize turnover rates for this challenging substrate.

Mechanistic Causality: The "Pyridyl Problem"

Evaluating and optimizing catalytic turnover for 2-(5-Bromopyridin-3-yl)propan-2-ol is non-trivial due to competing mechanistic pathways.

  • Favorable Oxidative Addition: The C-Br bond dissociation energy is relatively low (approximately 276 kJ/mol)[2]. Consequently, the oxidative addition of the C5-Br bond to the Pd(0) catalyst is thermodynamically favorable and kinetically rapid compared to aryl chlorides[2].

  • Catalyst Poisoning: The primary barrier to high TOF is the basic nitrogen (N1) of the pyridine ring. This nitrogen can coordinate to the electrophilic Pd(II) intermediate, creating an off-cycle resting state. This phenomenon, known as the "pyridyl problem," effectively sequesters the active catalyst, leading to premature reaction stalling and low TON[3].

  • Transmetalation Bottlenecks: While the tertiary alcohol at the C3 position does not directly sterically hinder the C5 oxidative addition, it can engage in hydrogen bonding with the base or the boronic acid, altering the kinetics of the transmetalation step—often the rate-determining step in these specific C-H and cross-coupling arylations[4].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Fast for C-Br) Pd0->OxAdd Substrate PdII Pd(II) Aryl Complex OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet Boronic Acid Deactivation Off-Cycle State (Pyridine N-Coordination) PdII->Deactivation Catalyst Poisoning RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release Product Coupled Product RedElim->Product Deactivation->PdII Reversible via Bulky Ligands

Catalytic cycle showing the off-cycle pyridine N-coordination deactivation pathway.

Comparative Analysis of Catalyst Systems

To objectively evaluate turnover rates, we compare three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of 2-(5-Bromopyridin-3-yl)propan-2-ol with phenylboronic acid.

System A: Traditional Homogeneous Catalysis (Pd(PPh₃)₄)
  • Mechanism: Relies on simple, unhindered triphenylphosphine ligands.

  • Causality for Performance: The lack of steric bulk around the Pd center leaves it highly vulnerable to coordination by the substrate's pyridine nitrogen. This results in rapid catalyst deactivation, necessitating high catalyst loadings (typically 5 mol%) and yielding a very low TON.

System B: Advanced Sterically Hindered Ligands (Pd₂(dba)₃ + XPhos)
  • Mechanism: XPhos is a bulky dialkylbiarylphosphine ligand.

  • Causality for Performance: The immense steric profile of the dialkylbiarylphosphine ligand physically shields the Pd center, preventing the pyridine nitrogen from coordinating and keeping the catalyst in the active cycle[5]. Furthermore, the electron-rich nature of XPhos accelerates oxidative addition, resulting in exceptionally high TOF and TON[5].

System C: Heterogeneous Flow Catalysis (SiliaCat DPP-Pd)
  • Mechanism: Diphenylphosphine palladium(II) anchored to a silica matrix, utilized in a continuous flow reactor.

  • Causality for Performance: Flow chemistry ensures optimal mass transfer and prevents the aggregation of Pd nanoparticles (a common degradation pathway). The immobilized nature of SiliaCat DPP-Pd provides high resistance to leaching and maintains a continuous, high turnover rate over extended periods[5].

Quantitative Performance Data

The following table summarizes the kinetic performance of the three catalytic systems when coupled with phenylboronic acid (1.5 equiv) and K₃PO₄ base at 80°C.

Catalyst SystemLigand TypeCatalyst LoadingMax TONPeak TOF (h⁻¹)Yield (%)Primary Limitation
Pd(PPh₃)₄ Triphenylphosphine5.0 mol%18~890%Severe catalyst poisoning via N-coordination.
Pd₂(dba)₃ / XPhos Dialkylbiarylphosphine0.05 mol%1,960~1,20098%High ligand cost; requires strict air-free handling.
SiliaCat DPP-Pd Silica-Supported DPPPacked Bed (Flow)>5,000~85096%Lower peak TOF than XPhos; requires flow infrastructure.

Self-Validating Experimental Protocol: High-Throughput Kinetic Profiling

To objectively measure TOF and TON without experimental bias, researchers must employ a rigorous, self-validating kinetic assay. This protocol ensures that variations in mixing, solvent evaporation, or sampling volumes do not skew the turnover data.

Step 1: Preparation of the Standardized Reaction Matrix

  • Causality: Utilizing an internal standard (biphenyl) from the very beginning ensures that any volumetric errors during aliquot extraction are mathematically canceled out during UPLC analysis.

  • Action: Prepare a stock solution containing 2-(5-Bromopyridin-3-yl)propan-2-ol (1.0 M), phenylboronic acid (1.2 M), K₃PO₄ (2.0 M), and biphenyl (0.1 M) in a degassed THF/H₂O (10:1) mixture.

Step 2: Catalyst Dosing and Initiation

  • Action: Inject the catalyst solution (e.g., 0.05 mol% Pd₂(dba)₃/XPhos) into the reaction matrix at the target temperature (80°C) under a strict argon atmosphere.

  • Self-Validation: Simultaneously run a parallel "blank" reactor containing the exact matrix but no catalyst. This validates that no uncatalyzed background reaction or thermal substrate degradation is occurring.

Step 3: Automated Aliquot Sampling

  • Action: Extract 50 µL aliquots at precise intervals (t = 1, 3, 5, 10, 15, 30, 60 minutes).

  • Causality: Quench the aliquots immediately in cold acetonitrile containing 1% thiourea. Thiourea aggressively strips Palladium from the organic intermediates, instantly halting catalytic activity and ensuring the kinetic snapshot is perfectly preserved.

Step 4: Quantification and TOF/TON Calculation

  • Action: Analyze the quenched samples via UPLC-MS. Quantify the product concentration relative to the biphenyl internal standard.

  • Calculation:

    • TON = (Moles of Product Formed) / (Moles of Catalyst Added)

    • TOF = (TON) / (Time in hours during the linear initial rate phase)

Workflow Prep 1. Substrate & Internal Standard Prep (Biphenyl added for self-validation) React 2. Parallel Micro-Reactor Array (Varying Catalyst Systems + Blank) Prep->React Sample 3. Automated Aliquot Sampling (Quenched with 1% Thiourea) React->Sample Analyze 4. UPLC-MS / GC-FID Analysis (Quantify Product vs. Internal Std) Sample->Analyze Calc 5. Kinetic Profiling (Calculate TOF & TON) Analyze->Calc

Self-validating high-throughput kinetic workflow for evaluating TOF and TON.

Sources

Safety Operating Guide

2-(5-Bromopyridin-3-YL)propan-2-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling halogenated heteroaromatics. 2-(5-Bromopyridin-3-YL)propan-2-OL (CAS: 40472-88-6) is a highly valuable building block in medicinal chemistry, often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize kinase inhibitors.

However, its structural components—a basic pyridine ring and a covalently bound bromine atom—dictate stringent handling and disposal protocols. Improper disposal can lead to the release of toxic hydrogen bromide (HBr) and nitrogen oxides (NOx) [1], posing severe environmental and occupational hazards. This guide outlines the causality behind these hazards and provides self-validating, step-by-step methodologies for safe operational disposal.

Physicochemical & Hazard Profile (The "Why")

To design a self-validating safety protocol, we must first understand the chemical causality behind the compound's hazards. The carbon-bromine (C-Br) bond in the pyridine ring is stable under ambient conditions but undergoes thermal degradation at elevated temperatures, releasing corrosive HBr gas. Furthermore, the heteroaromatic nitrogen can lead to the formation of NOx during unregulated combustion [2].

Table 1: Quantitative Data & Hazard Summary for 2-(5-Bromopyridin-3-YL)propan-2-OL

Property / HazardValue / DescriptionCausality / Operational Impact
CAS Number 40472-88-6Unique identifier required for SDS tracking and EPA/RCRA compliance.
Molecular Weight 216.08 g/mol Used for stoichiometric calculations in waste neutralization and scrubber scaling.
Hazard Statements H301, H311, H331 (Toxic); H315, H319, H335 (Irritant)Necessitates handling exclusively in a Class II Type A2 biological safety cabinet or chemical fume hood.
Precautionary Codes P261, P280, P305+P351+P338, P501Mandates specific PPE (nitrile gloves, goggles) and strict disposal routing.
Thermal Degradation >250°C (Estimated)Releases toxic HBr and NOx; strictly prohibits standard municipal incineration.

Experimental Workflow: Safe Handling & Segregation

Trustworthiness in laboratory operations relies on self-validating systems. Every step must confirm the success of the previous one to prevent downstream contamination.

Step-by-Step Methodology: Segregation and Collection

  • Preparation & PPE Verification: Before handling the compound, don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves. Validation: Perform a visual inspection of the outer glove; change immediately if any chemical contact occurs, as halogenated solvents can rapidly permeate standard nitrile.

  • Primary Containment: Perform all weighing, dissolution, and reaction setups inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Waste Segregation (Critical Step):

    • Causality: Mixing halogenated waste with non-halogenated waste can lower the flash point of the mixture, create explosive environments, and violate environmental regulations.

    • Action: Designate a specific, clearly labeled high-density polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste."

  • Aqueous Quenching: If the compound was used in a reaction (e.g., with organometallic reagents), quench the reaction mixture slowly with saturated aqueous ammonium chloride ( NH4​Cl ) while maintaining the temperature below 20°C to prevent volatilization of brominated byproducts.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the organic layer (containing unreacted 2-(5-Bromopyridin-3-YL)propan-2-OL) and route it to the Halogenated Organic Waste container. Validation: The aqueous layer must be tested via TLC or GC-MS for residual organics before being cleared for standard aqueous waste routing.

Disposal Procedures: High-Temperature Incineration

Standard landfill disposal or municipal incineration is strictly prohibited for. The only compliant disposal method is high-temperature chemical incineration equipped with an alkaline scrubber.

Step-by-Step Methodology: Disposal Routing

  • Waste Characterization: Log the exact mass and volume of the compound added to the waste stream. Update the laboratory's hazardous waste manifest to reflect the specific halogen content.

  • Packaging for Transport: Seal the HDPE carboys and place them in secondary containment bins to prevent transit spills. Ensure the transport vendor is RCRA-certified for halogenated organics.

  • Incineration Protocol (>1100°C): The waste facility injects the halogenated mixture into a primary combustion chamber operating above 1100°C.

    • Causality: This extreme temperature ensures the complete homolytic cleavage of the C-Br and C-N bonds, preventing the formation of highly toxic, persistent organic pollutants (POPs) such as brominated dioxins or furans.

  • Alkaline Scrubbing: The exhaust gases (now containing HBr and NOx) are passed through an alkaline scrubber (typically a continuous spray of 10% NaOH or Ca(OH)2​ solution).

    • Reaction: HBr+NaOH→NaBr+H2​O

    • Validation: The pH of the scrubber effluent is continuously monitored by inline sensors. A drop in pH automatically triggers an increased flow rate of the alkaline solution, ensuring a self-validating, fail-safe neutralization process.

Spill Response Protocol

In the event of a localized spill within the fume hood, execute the following procedure:

  • Isolate: Immediately lower the fume hood sash to maximize exhaust velocity over the spill. Alert nearby personnel.

  • Absorb: Cover the spill with a chemically inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Do NOT use combustible materials like paper towels, as brominated heteroaromatics can act as mild oxidizers or generate heat upon uncontrolled absorption.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it in a solid hazardous waste container labeled for halogenated solids.

  • Decontaminate: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any residual micro-contaminants, followed by a thorough DI water wipe-down. Validation: Swab the area and check the pH to ensure a return to neutrality (pH 7.0).

Workflow Visualization

The following logical diagram illustrates the required waste routing, segregation, and chemical transformations involved in the compliant disposal of 2-(5-Bromopyridin-3-YL)propan-2-OL.

DisposalWorkflow Source 2-(5-Bromopyridin-3-YL)propan-2-OL Waste Generation SolidWaste Solid Waste (Contaminated PPE, Absorbents) Source->SolidWaste Spills & Cleanup LiquidWaste Liquid Waste (Reaction Solvents, Extracts) Source->LiquidWaste Reaction Quenching HalogenatedStream Halogenated Organic Waste Stream (HDPE Carboy) SolidWaste->HalogenatedStream Segregation LiquidWaste->HalogenatedStream Phase Separation Incinerator High-Temp Incinerator (>1100°C) Cleaves C-Br & C-N Bonds HalogenatedStream->Incinerator EPA/RCRA Transport Scrubber Alkaline Scrubber (NaOH / Ca(OH)2 Spray) Incinerator->Scrubber Toxic Gases (HBr, NOx) Exhaust Clean Exhaust & Neutral Salts (NaBr, H2O, N2) Scrubber->Exhaust pH Monitored Neutralization

Waste segregation and high-temperature incineration workflow for halogenated pyridines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromopyridin-3-YL)propan-2-OL
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-3-YL)propan-2-OL

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.